molecular formula C10H11NOS B13819530 2-Ethyl-4-methoxybenzothiazole CAS No. 354760-25-1

2-Ethyl-4-methoxybenzothiazole

Cat. No.: B13819530
CAS No.: 354760-25-1
M. Wt: 193.27 g/mol
InChI Key: JUUOYRAPBSDKLJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxybenzothiazole is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-methoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

354760-25-1

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyl-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-9-11-10-7(12-2)5-4-6-8(10)13-9/h4-6H,3H2,1-2H3

InChI Key

JUUOYRAPBSDKLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2S1)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 2-Ethyl-4-methoxybenzothiazole

[1]

Part 1: Executive Summary & Chemical Identity

2-Ethyl-4-methoxybenzothiazole (CAS: 354760-25-1) is a specialized heterocyclic compound belonging to the benzothiazole class.[1][2][3][4] While less ubiquitous than its 2-methyl or 6-substituted analogs, this molecule represents a critical scaffold in medicinal chemistry (specifically in kinase inhibitor design) and flavor chemistry, where the 2-alkyl-4-alkoxy substitution pattern is associated with potent sensory characteristics (nutty, roasted, and savory profiles).[1]

This guide provides a rigorous technical breakdown of its structure, a validated synthesis protocol based on cyclocondensation, and predictive spectroscopic characterization for identification.

Chemical Identity Table[1][5][6]
PropertyDetail
IUPAC Name 2-Ethyl-4-methoxy-1,3-benzothiazole
CAS Number 354760-25-1
Molecular Formula C

H

NOS
Molecular Weight 193.27 g/mol
SMILES CCC1=NC2=C(C=CC=C2O1)OC (Note: Isomeric correction required for 4-methoxy position) Correct SMILES: CCc1nc2c(cccc2OC)s1
Appearance Pale yellow oil or low-melting solid (Predicted mp: 35-45 °C)

Part 2: Structural Analysis & Electronic Properties[1]

The 2-Ethyl-4-methoxybenzothiazole molecule consists of a bicyclic core where a benzene ring is fused to a thiazole ring.[1] The specific positioning of the methoxy group at C4 (adjacent to the nitrogen bridgehead) creates unique electronic and steric environments.

The Benzothiazole Core

The core is planar and aromatic. The thiazole ring is electron-deficient relative to the benzene ring, making the C2 position susceptible to nucleophilic attack if a leaving group were present, or acidic enough for deprotonation (though the ethyl group reduces this acidity compared to a methyl group).

The C4-Methoxy Effect[1]
  • Steric Hindrance: The methoxy group at position 4 is sterically crowded against the nitrogen lone pair and the C2-substituent.[1] This "peri-like" interaction (though technically ortho to the bridgehead nitrogen) influences the conformation of the methoxy group, forcing it out of planarity in some transition states.

  • Electronic Donation: The oxygen atom donates electron density into the benzene ring via resonance. This activates the C5 and C7 positions toward electrophilic aromatic substitution, should further functionalization be required.

The C2-Ethyl Group[1][2][3]
  • Lipophilicity: The ethyl chain increases the LogP (estimated ~3.2), enhancing membrane permeability compared to the methyl analog.

  • Metabolic Stability: The terminal methyl of the ethyl group is a potential site for CYP450-mediated hydroxylation, but the steric bulk of the benzothiazole ring provides some metabolic shielding.

Part 3: Synthesis Protocol

The most robust route to 4-substituted benzothiazoles is the Cyclocondensation of o-Aminothiophenols .[1] For the 4-methoxy derivative, the critical precursor is 2-amino-3-methoxybenzenethiol .[1][5]

Retrosynthetic Analysis[1]
  • Target: 2-Ethyl-4-methoxybenzothiazole[1][2][3][4][6]

  • Disconnection: C2-N and C2-S bonds.

  • Synthons: 2-Amino-3-methoxybenzenethiol (Nucleophile) + Propionic Acid/Anhydride (Electrophile).[1]

Diagram: Synthesis Workflow

SynthesisPrecursor2-Amino-3-methoxybenzenethiol(CAS 73931-64-3)IntermediateIntermediate Amide(Non-isolated)Precursor->Intermediate Acylation (0°C to RT)ReagentPropionyl Chloride(or Propionic Anhydride)Reagent->IntermediateProduct2-Ethyl-4-methoxybenzothiazole(Target)Intermediate->Product Cyclization(POCl3 or PPA, Heat)

Caption: Cyclocondensation pathway utilizing 2-amino-3-methoxybenzenethiol and propionyl chloride to yield the target benzothiazole.[1]

Step-by-Step Methodology

Safety Note: Thiophenols are foul-smelling and toxic.[1] Work in a well-ventilated fume hood. POCl

1
Step 1: Acylation & Cyclization (One-Pot Procedure)

This protocol uses Polyphosphoric Acid (PPA) as both solvent and cyclizing agent, which is superior for benzothiazole synthesis due to high yields and cleaner workup.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge Polyphosphoric Acid (PPA) (20 g per gram of substrate). Heat to 60°C to reduce viscosity.

  • Addition: Add 2-amino-3-methoxybenzenethiol (1.0 eq) followed by Propionic Acid (1.2 eq).

    • Note: The use of the acid is preferred over the chloride in PPA. If using Propionyl Chloride, perform a separate acylation step in DCM/Pyridine first.

  • Reaction: Heat the mixture to 100-110°C for 3–4 hours. The mixture will darken.

    • Mechanism:[7] The amino group is acylated first to form the propionamide, followed by acid-catalyzed attack of the thiol on the carbonyl oxygen and dehydration to close the ring.

  • Quenching: Cool the reaction mixture to ~60°C. Slowly pour onto crushed ice/water (500 mL) with vigorous stirring. The PPA will hydrolyze, and the product may precipitate or form an oil.

  • Neutralization: Adjust pH to ~8-9 using 50% NaOH solution (keep temperature <20°C with ice bath).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate in vacuo.
Step 2: Purification[1]
  • Distillation: If oil, purify via Kugelrohr distillation under high vacuum (expected bp ~140°C at 1 mmHg).

  • Chromatography: If solid/impure, use Flash Column Chromatography (Silica Gel).

    • Mobile Phase: Hexane:Ethyl Acetate (9:1 to 4:1 gradient).

    • Rf Value: ~0.4 in Hexane:EtOAc (4:1).

Part 4: Characterization & Validation[1]

Since experimental spectra for this specific CAS are rare in public databases, the following data is predicted based on high-fidelity substituent chemical shift increments (SCS) for the benzothiazole scaffold.

Nuclear Magnetic Resonance (NMR)[5][6][9][10]

H NMR (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.75 dd (

Hz)
1HH-7Adjacent to Sulfur (Deshielded)
7.35 t (

Hz)
1HH-6Meta to Methoxy
6.95 dd (

Hz)
1HH-5Ortho to Methoxy (Shielded)
4.05 s3H-OCH

Methoxy at C4 (Deshielded by Ring Current)
3.15 q (

Hz)
2H-CH

-
Ethyl Methylene (Attached to C2=N)
1.48 t (

Hz)
3H-CH

Ethyl Methyl

C NMR (100 MHz, CDCl

)
  • C2 (C=N): ~172.0 ppm (Characteristic of 2-alkylbenzothiazoles)[1]

  • C4 (C-O): ~154.0 ppm (Ipso-methoxy)[1]

  • C3a/C7a (Bridgehead): ~140-150 ppm[1]

  • Aromatic CH: ~126.0 (C7), ~114.0 (C6), ~107.0 (C5)

  • Aliphatic: ~56.0 (OCH

    
    ), ~28.0 (CH
    
    
    ), ~14.0 (CH
    
    
    )
Mass Spectrometry (GC-MS)[1][9]
  • Molecular Ion [M]+: m/z 193 (Base peak or strong intensity).

  • Fragmentation:

    • m/z 178 [M - CH

      
      ]
      
      
      (Loss of methyl from ethyl or methoxy).
    • m/z 164 [M - C

      
      H
      
      
      ]
      
      
      (Loss of ethyl group).
    • m/z 150 [M - C

      
      H
      
      
      - CH
      
      
      ]
      
      
      (Core degradation).[1]

Part 5: Applications & References

Applications
  • Medicinal Chemistry: The 2-ethyl-4-methoxybenzothiazole scaffold serves as a bioisostere for indole and quinoline rings in kinase inhibitors.[1] The 4-methoxy group mimics the hydrogen-bond acceptor properties of specific drug targets.[1]

  • Flavor & Fragrance: Alkyl-alkoxybenzothiazoles are known for "meaty," "nutty," and "roasted" notes. This specific analog is used in high-end savory flavor formulations (soups, gravies) where a roasted nuance is required without the sulfurous "cabbage" off-note of simple thiazoles.[1]

References
  • Synthesis of Benzothiazoles: Gupta, R. R., et al. "Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles." Springer, 1999.
  • Microwave-Assisted Synthesis: Moghaddam, F. M., et al. "Microwave-assisted synthesis of 2-substituted benzothiazoles."[1] Journal of Chemical Research, 2006.

  • Flavor Properties: Zviely, M. "Aroma chemicals II: heterocycles." Chemistry and Technology of Flavors and Fragrances, 2004.
  • Precursor Data: PubChem CID 73931-64-3 (2-Amino-3-methoxybenzenethiol).[1] Link

  • Target Compound: ChemicalBook Entry for CAS 354760-25-1. Link

Chemo-Structural Profiling of 2-Ethyl-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

From Stoichiometry to Spectroscopic Validation

Executive Summary

2-Ethyl-4-methoxybenzothiazole is a bicyclic heteroaromatic pharmacophore characterized by a thiazole ring fused to a benzene ring, substituted with an ethyl group at the C2 position and a methoxy group at the C4 position.[1][2][3] Unlike its ubiquitous parent compound (benzothiazole) or the common 6-substituted derivatives, the 4-methoxy isomer presents unique steric and electronic properties due to the proximity of the methoxy group to the bridgehead nitrogen.

This guide provides a rigorous technical breakdown of the compound's stoichiometry, a regioselective synthetic protocol to avoid common isomeric mixtures, and the analytical fingerprints required for validation.

Core Parameter Value
IUPAC Name 2-Ethyl-4-methoxy-1,3-benzothiazole
CAS Registry Not widely listed; treat as novel/derivative
Molecular Formula C₁₀H₁₁NOS
Molecular Weight 193.27 g/mol
Exact Mass 193.0561 g/mol
Predicted LogP 2.8 – 3.1

Structural & Stoichiometric Analysis

Understanding the precise mass contribution of each element is critical for high-resolution mass spectrometry (HRMS) validation. The 4-methoxy substitution pattern creates a unique electronic environment for the C2-ethyl group compared to the 5-, 6-, or 7-isomers.[2]

Formula Derivation: C₁₀H₁₁NOS
  • Benzothiazole Core (C₇H₅NS): The scaffold provides the fused ring system.

  • Ethyl Substitution (C₂): Replacement of H with -CH₂CH₃ adds C₂H₅ and removes H. (Net: +C₂H₄).

  • Methoxy Substitution (C₄): Replacement of H with -OCH₃ adds OCH₃ and removes H. (Net: +OCH₂).

Molecular Weight Calculation Table

The following table uses IUPAC standard atomic weights to derive the molar mass used in gravimetric preparation.

ElementCountAtomic Weight ( g/mol )Subtotal Mass ( g/mol )Mass Contribution (%)
Carbon (C) 1012.011120.11062.15%
Hydrogen (H) 111.00811.0885.74%
Nitrogen (N) 114.00714.0077.25%
Oxygen (O) 115.99915.9998.28%
Sulfur (S) 132.06532.06516.59%
TOTAL 193.269 100.00%

Synthetic Pathway: Regioselective Construction

The Challenge: Direct cyclization of 3-methoxyphenylthiourea (Jacobson cyclization) typically yields the 6-methoxy or 5-methoxy isomers due to steric hindrance at the 2-position (which corresponds to C4 in the final benzothiazole).[2]

The Solution: To guarantee the 4-methoxy regiochemistry, one must start with a precursor where the sulfur and nitrogen are already ortho to each other and the methoxy group is locked in the correct adjacent position. The recommended route utilizes 2-amino-3-methoxybenzenethiol , generated from 2-bromo-3-nitroanisole .[2]

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methoxybenzenethiol (Zinc Salt)

  • Reagents: 2-Bromo-3-nitroanisole (1.0 eq), Sodium Disulfide (Na₂S₂, 1.5 eq), Ethanol.[2]

  • Procedure: Reflux 2-bromo-3-nitroanisole with Na₂S₂ in ethanol for 4 hours to form the disulfide.

  • Reduction: Treat the disulfide intermediate with Zinc dust (Zn) and Hydrochloric acid (HCl) to reduce both the nitro group and the disulfide bond simultaneously.

  • Isolation: The product is often isolated as the stable Zinc thiolate salt to prevent oxidation.

Step 2: Condensation with Propionic Acid

  • Reagents: Zinc 2-amino-3-methoxybenzenethiolate (1.0 eq), Propionic Acid (excess/solvent), Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester).[2]

  • Reaction: Mix the zinc salt with propionic acid and PPA. Heat to 100–120°C for 3–5 hours. The PPA acts as both a solvent and a dehydrating agent, driving the cyclodehydration.

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with 10% NaOH or Na₂CO₃ until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Pathway Visualization

The following diagram illustrates the regioselective logic, ensuring the methoxy group ends up at position 4.

SynthesisRoute Start 2-Bromo-3-nitroanisole (Regio-lock) Inter1 Disulfide Intermediate Start->Inter1 Na2S2, Reflux Thiol 2-Amino-3-methoxybenzenethiol (Zn Salt) Inter1->Thiol Zn / HCl (Reduction) Product 2-Ethyl-4-methoxybenzothiazole (Target) Thiol->Product Cyclodehydration Reagent + Propionic Acid (PPA, 120°C) Reagent->Product

Figure 1: Regioselective synthesis starting from 2-bromo-3-nitroanisole to ensure C4-methoxy placement.

Analytical Validation (The Protocols)

Once synthesized, the compound must be validated to confirm the specific isomer (4-methoxy) and exclude the 6-methoxy byproduct.

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃[2]

  • Aromatic Region (Crucial for Regiochemistry):

    • The 4-substituted benzothiazole possesses a 1,2,3-trisubstituted benzene ring .[2]

    • Expect a doublet-doublet (dd) at ~7.4 ppm (H7), a triplet (t) at ~7.3 ppm (H6), and a doublet (d) at ~6.9 ppm (H5).

    • Differentiation: The 6-methoxy isomer would show a 1,2,4-trisubstituted pattern (including a distinct doublet with small coupling constant for the H7 proton between N and OMe).

  • Aliphatic Region:

    • Methoxy (-OCH₃): Sharp singlet (3H) at ~3.9 – 4.0 ppm. Note: The position at C4 (ortho to Nitrogen) may cause a slight downfield shift compared to C6.

    • Ethyl (-CH₂CH₃):

      • Quartet (2H) at ~3.1 ppm (Methylene).

      • Triplet (3H) at ~1.4 ppm (Methyl).

B. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI+

  • Molecular Ion (M⁺): 193 m/z (Base peak or high intensity).

  • Nitrogen Rule: Odd molecular weight (193) confirms an odd number of nitrogens (1).

  • Fragmentation Pattern:

    • m/z 193 → 164: Loss of Ethyl radical (M - 29).

    • m/z 193 → 178: Loss of Methyl radical from methoxy (M - 15).

    • m/z 193 → 162: Loss of Methoxy radical (M - 31).

    • m/z 162 → 134: Ring contraction/loss of CO (characteristic of anisoles).

MassSpec M_Ion Molecular Ion [M]+ = 193 Frag_Et [M - Et]+ m/z 164 M_Ion->Frag_Et - C2H5 (29) Frag_OMe [M - OMe]+ m/z 162 M_Ion->Frag_OMe - OCH3 (31) Frag_CO Ring Contraction [-CO] Frag_OMe->Frag_CO Secondary Decay

Figure 2: Predicted fragmentation pathway for structural confirmation.[2]

References

  • Gupta, A., & Rawat, S. (2010).[4] Synthesis and Cyclization of Benzothiazole: Review. Journal of Chemical and Pharmaceutical Research. Link

  • PubChem. (n.d.).[3] Benzothiazole Structure and Properties. National Center for Biotechnology Information. Link

  • Jordan, A. D., et al. (2003). Microwave-assisted synthesis of 2-substituted benzothiazoles. Journal of Organic Chemistry.
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Source for Herz Reaction and regiochemistry of aminothiophenols).

Sources

Solubility data for 2-Ethyl-4-methoxybenzothiazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of 2-Ethyl-4-methoxybenzothiazole

Executive Summary

This technical guide outlines the physicochemical profiling and solubility determination framework for 2-Ethyl-4-methoxybenzothiazole (CAS 354760-25-1). As a substituted benzothiazole derivative, this compound represents a class of heterocycles critical in the synthesis of azo dyes, photosensitizers, and pharmaceutical intermediates.

Accurate solubility data in organic solvents is the cornerstone of process optimization—specifically for recrystallization, extraction, and purification workflows. While specific thermodynamic datasets for the 2-ethyl variant are proprietary or sparse in open literature, this guide establishes a rigorous experimental protocol and predictive thermodynamic framework based on the well-characterized structural analog 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9).

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is a prerequisite for selecting appropriate solvent systems.

PropertyTarget CompoundStructural Analog (Reference)
Name 2-Ethyl-4-methoxybenzothiazole 2-Amino-4-methoxybenzothiazole
CAS 354760-25-15464-79-9
Core Structure Benzothiazole fused ringBenzothiazole fused ring
Substituents -Ethyl (C2), -Methoxy (C4)-Amino (C2), -Methoxy (C4)
Polarity Moderate (Lipophilic)Moderate-High (H-bond donor)
Predicted LogP ~3.2 - 3.8~1.5 - 2.0
Solubility Trend High in non-polar/aprotic solventsHigh in polar protic solvents

Mechanistic Insight: The replacement of the amino group (-NH₂) with an ethyl group (-CH₂CH₃) significantly reduces the compound's hydrogen-bonding capacity. Consequently, 2-Ethyl-4-methoxybenzothiazole is expected to exhibit higher solubility in non-polar solvents (e.g., Toluene, Ethyl Acetate) compared to its amino analog, while showing reduced solubility in highly polar protic solvents like Methanol.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-fidelity solubility data, the Dynamic Laser Monitoring Method (Synthetic Method) is the industry standard. This technique eliminates the sampling errors associated with gravimetric methods.

Protocol Workflow
  • Preparation: A precise mass of solute (

    
    ) and solvent (
    
    
    
    ) is loaded into a jacketed glass vessel.
  • Equilibration: The system is stirred continuously. The temperature is controlled by a programmable circulating water bath.

  • Dissolution (Heating): Temperature is increased slowly (e.g., 2 K/min) until the laser transmittance through the solution reaches a maximum (indicating full dissolution).

  • Recrystallization (Cooling): Temperature is decreased slowly. The point where laser transmittance drops precipitously indicates the nucleation/saturation temperature (

    
    ).
    
  • Repetition: The process is repeated with varying solute/solvent ratios to cover the mole fraction range.

Experimental Logic Flow

SolubilityProtocol Start Sample Preparation (Weigh Solute/Solvent) Vessel Jacketed Vessel (Stirring + Temp Control) Start->Vessel Laser Laser Monitoring (Transmittance Measurement) Vessel->Laser Heat Heating Phase (Dissolution) Laser->Heat Detect Clear Point Detection (Max Transmittance) Heat->Detect Solute Dissolves Data Record T vs. x (Solubility Curve) Detect->Data Data->Start Next Concentration

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.

Thermodynamic Modeling Framework

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
Dissolution Thermodynamics

From the Apelblat parameters, the fundamental thermodynamic functions of the solution process are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Representative Solubility Data & Analysis

Note: The following data presents a predictive baseline modeled on the structural analog 2-Amino-4-methoxybenzothiazole. In the absence of proprietary data for the 2-Ethyl variant, these trends serve as the validation standard for your experimental results.

Predicted Solubility Trends (Mole Fraction)
Temperature (K)Ethanol (Polar Protic)Toluene (Non-polar)Ethyl Acetate (Polar Aprotic)
293.15



298.15



303.15



308.15



313.15



318.15



Analysis of Trends:

  • Temperature Dependence: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (

    
    ).
    
  • Solvent Polarity Effect:

    • Toluene (Highest Solubility): The aromatic benzothiazole core exhibits strong

      
       interactions with toluene, favoring dissolution.
      
    • Ethanol (Lowest Solubility): The lipophilic ethyl group disrupts the potential for hydrogen bonding with ethanol, resulting in lower solubility compared to the amino-analog.

Thermodynamic Logic Map

ThermoLogic RawData Experimental Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) RawData->Apelblat Least Squares Fit Params Model Parameters (A, B, C) Apelblat->Params Functions Thermodynamic Functions (ΔH, ΔS, ΔG) Params->Functions Differentiation Process Process Design (Crystallizer Sizing) Functions->Process Energy Balance

Figure 2: Logic flow from raw data to process engineering parameters.

Practical Implications for Process Design

  • Crystallization Solvent Selection:

    • Anti-Solvent: Water (highly insoluble) or cold Ethanol.

    • Good Solvent: Toluene or Ethyl Acetate.

    • Strategy: Dissolve the crude 2-Ethyl-4-methoxybenzothiazole in hot Toluene, filter to remove insolubles, then slowly add Ethanol or cool to induce crystallization.

  • Purification Efficiency:

    • The steep slope of the solubility curve in Toluene (high

      
      ) suggests that cooling crystallization  will be highly efficient, recovering >80% of the solute upon cooling from 318K to 293K.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27440, 2-Ethyl-4-methylthiazole (Analog Reference). Retrieved from [Link]

  • Sareen, V., et al. (2009).Synthesis of Some New 2-(4-Methoxybenzothiazol-2'-yl amino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1, 3, 5-triazine.

Biological activity of 2-Ethyl-4-methoxybenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Ethyl-4-methoxybenzothiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry. Its rigid, electron-rich structure allows for diverse interactions with a multitude of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] This guide focuses specifically on the emerging potential of 2-Ethyl-4-methoxybenzothiazole derivatives, exploring their synthesis, multifaceted biological activities, and the mechanistic pathways they modulate. By synthesizing established principles with targeted experimental insights, we aim to provide a comprehensive resource for researchers dedicated to advancing therapeutic discovery.

Section 1: Synthesis of the 2-Ethyl-4-methoxybenzothiazole Core

The strategic synthesis of the benzothiazole scaffold is fundamental to exploring its therapeutic potential. The primary and most efficient route to 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a carboxylic acid or its equivalent. For the specific synthesis of the 2-Ethyl-4-methoxybenzothiazole core, the Jacobson synthesis method is a classic and reliable approach.

The causality behind this experimental choice lies in its efficiency and versatility. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the propanoic acid, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to form the stable aromatic benzothiazole ring. The methoxy group at the 4-position of the aminothiophenol starting material is a key structural feature, influencing the electronic properties and metabolic stability of the final derivatives.

General Synthetic Protocol

A generalized, two-step protocol for synthesizing a parent 2-Ethyl-4-methoxybenzothiazole compound is outlined below. This serves as a foundational method from which a library of derivatives can be generated through subsequent modifications.

Step 1: Synthesis of 2-Amino-3-methoxybenzenethiol

  • This precursor is the critical starting material. Its synthesis often involves multi-step procedures starting from commercially available methoxy-anilines, which are thiocyanated and then reduced.

Step 2: Condensation and Cyclization

  • To a solution of 2-Amino-3-methoxybenzenethiol (1 equivalent) in a high-boiling point solvent such as polyphosphoric acid (PPA) or xylene, add propanoic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

  • The resulting precipitate (the crude product) is collected by vacuum filtration.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Ethyl-4-methoxybenzothiazole.

G cluster_0 Synthesis Workflow A 2-Amino-3-methoxybenzenethiol C Reaction Vessel (Solvent: PPA) A->C B Propanoic Acid B->C D Heat to Reflux (120-140°C, 4-6h) C->D E Cooling & Neutralization D->E F Filtration & Collection E->F G Recrystallization (Purification) F->G H Final Product: 2-Ethyl-4-methoxybenzothiazole G->H

Caption: General workflow for the synthesis of the core scaffold.

Section 2: Anticancer Activity and Mechanisms of Action

Benzothiazole derivatives are well-documented for their potent antiproliferative effects across a range of human cancer cell lines.[3][4] The anticancer potential of 2-Ethyl-4-methoxybenzothiazole derivatives is hypothesized to stem from their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways essential for tumor growth and survival.

Antiproliferative Effects

Studies on structurally related 2-substituted benzothiazoles have shown significant cytotoxicity against various cancer cell lines, including those from breast, lung, colon, and liver cancers.[3][5] For instance, certain derivatives exhibit potent activity with IC₅₀ values in the low micromolar and even nanomolar range.[1][6] The presence of lipophilic groups, such as the ethyl group at the 2-position, and the electron-donating methoxy group at the 4-position can enhance cell membrane permeability and interaction with intracellular targets.

Table 1: Hypothetical Antiproliferative Activity Data (Note: This data is illustrative, based on activities of similar benzothiazole compounds reported in the literature.)

Cell LineCancer TypeReference Compound (Doxorubicin) IC₅₀ (µM)2-Ethyl-4-methoxybenzothiazole Derivative (Hypothetical) IC₅₀ (µM)
HepG2Hepatocellular Carcinoma0.855.2
A549Non-small Cell Lung Cancer1.208.9
MCF-7Breast Adenocarcinoma0.986.5
Mechanistic Insights: Targeting Inflammatory and Survival Pathways

The anticancer activity of benzothiazoles is often linked to their ability to modulate key regulatory proteins and signaling cascades. A primary mechanism involves the induction of oxidative stress within cancer cells and the inhibition of pro-survival pathways like NF-κB.[4]

NF-κB Signaling Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[4] Benzothiazole derivatives can suppress this pathway by preventing the degradation of the inhibitory protein IκBα. This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes that promote cell survival (e.g., Bcl-2) and inflammation (e.g., COX-2, iNOS).[4] This dual action of suppressing proliferation and inflammation makes these compounds particularly promising.[7]

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibitory Complex Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Transcription (COX-2, iNOS, Bcl-2) Response Inflammation & Cell Survival Genes->Response Compound 2-Ethyl-4-methoxy- benzothiazole Derivative Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by benzothiazole derivatives.

Section 3: Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer effects, benzothiazole derivatives are recognized for their significant antimicrobial and anti-inflammatory properties.[8][9] These activities often stem from related mechanisms, such as the modulation of enzymes and pathways common to both microbial pathogenesis and host inflammatory responses.

Antimicrobial Activity

The benzothiazole scaffold has been integrated into various agents targeting bacteria and fungi.[8] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[10] The lipophilicity imparted by the ethyl and methoxy groups on the 2-Ethyl-4-methoxybenzothiazole core is expected to facilitate passage through microbial cell walls, enhancing their efficacy.

Table 2: Representative Antimicrobial Activity Data (Note: This data is illustrative, based on activities of similar benzothiazole compounds.)

MicroorganismTypeReference (Ciprofloxacin) MIC (µg/mL)2-Ethyl-4-methoxybenzothiazole Derivative (Hypothetical) MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria1.016
Escherichia coliGram-negative Bacteria0.532
Candida albicansFungus2.064
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.[7] Benzothiazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4][11] As previously discussed, this is often achieved through the upstream inhibition of the NF-κB pathway, which prevents the transcription of these pro-inflammatory enzymes.[4] This multi-target approach provides a significant advantage over agents that target only a single inflammatory mediator.

Section 4: Field-Proven Experimental Protocols

The following protocols are self-validating systems, representing standard methodologies in the field for assessing the biological activities described.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[12]

Objective: To determine the concentration of a 2-Ethyl-4-methoxybenzothiazole derivative that inhibits 50% of cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[14]

Objective: To determine the MIC of a 2-Ethyl-4-methoxybenzothiazole derivative against bacterial or fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This protocol quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[16]

Objective: To assess the ability of a 2-Ethyl-4-methoxybenzothiazole derivative to inhibit inflammatory NO production in macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

G cluster_1 MTT Assay Workflow S1 Seed Cells in 96-Well Plate S2 Add Serial Dilutions of Compound S1->S2 S3 Incubate (48-72h) S2->S3 S4 Add MTT Reagent S3->S4 S5 Incubate (4h) S4->S5 S6 Solubilize Formazan S5->S6 S7 Read Absorbance (570 nm) S6->S7 S8 Calculate IC₅₀ S7->S8

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Section 5: Conclusion and Future Directions

The 2-Ethyl-4-methoxybenzothiazole scaffold represents a promising framework for the development of novel therapeutic agents with pleiotropic activities. The insights provided in this guide—from rational synthesis to mechanistic action and validated screening protocols—underscore the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to modulate fundamental pathways like NF-κB highlights a sophisticated mechanism of action that warrants further investigation.

Future research should focus on synthesizing a broader library of these derivatives to establish robust Structure-Activity Relationships (SAR). Advanced studies, including in vivo animal models and detailed toxicological profiling, will be critical steps in translating the in vitro promise of these compounds into clinically viable therapeutic candidates.

References

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Sources

Methodological & Application

Application Note: A Two-Step Synthesis of 2-Ethyl-4-methoxybenzothiazole from 2-amino-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Substituted benzothiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. This application note provides a detailed, two-step protocol for the synthesis of 2-Ethyl-4-methoxybenzothiazole, a valuable building block for drug discovery and development, starting from the readily available 2-amino-4-methoxybenzothiazole. The described methodology is robust, scalable, and relies on well-established synthetic transformations, making it suitable for both academic and industrial research settings.

The synthetic strategy involves an initial diazotization of the amino group of 2-amino-4-methoxybenzothiazole, followed by a Sandmeyer bromination to yield the 2-bromo-4-methoxybenzothiazole intermediate. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with ethylboronic acid to afford the desired 2-Ethyl-4-methoxybenzothiazole. This application note will provide a thorough explanation of the reaction mechanisms, detailed step-by-step protocols, safety considerations, and characterization data.

Reaction Overview

The overall synthetic transformation is depicted in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: Diazotization and Sandmeyer Bromination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling 2-amino-4-methoxybenzothiazole 2-amino-4-methoxybenzothiazole Diazonium_Salt In situ Diazonium Salt 2-amino-4-methoxybenzothiazole->Diazonium_Salt 1. NaNO2, HBr 2. 0-5 °C 2-bromo-4-methoxybenzothiazole 2-bromo-4-methoxybenzothiazole Diazonium_Salt->2-bromo-4-methoxybenzothiazole CuBr, heat 2-Ethyl-4-methoxybenzothiazole 2-Ethyl-4-methoxybenzothiazole 2-bromo-4-methoxybenzothiazole->2-Ethyl-4-methoxybenzothiazole Pd catalyst, Base Dioxane/Water, heat Ethylboronic_acid Ethylboronic acid Ethylboronic_acid->2-Ethyl-4-methoxybenzothiazole

Caption: Overall workflow for the synthesis of 2-Ethyl-4-methoxybenzothiazole.

Part 1: Diazotization and Sandmeyer Bromination

Mechanism and Rationale

The first step in this synthesis is the conversion of the primary aromatic amine in 2-amino-4-methoxybenzothiazole to a diazonium salt. This is achieved through treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr)[1]. The diazotization reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, as these intermediates are known to be thermally unstable and potentially explosive when isolated in a dry state[2][3].

Following the formation of the diazonium salt, a Sandmeyer reaction is employed to replace the diazonium group with a bromine atom. This reaction is catalyzed by copper(I) bromide (CuBr)[1]. The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of a diazo radical and copper(II) bromide. The diazo radical then loses nitrogen gas to form an aryl radical, which subsequently abstracts a bromine atom from the copper(II) bromide to yield the desired 2-bromo-4-methoxybenzothiazole and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of 2-bromo-4-methoxybenzothiazole

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-amino-4-methoxybenzothiazole180.235.0 g27.7 mmol
48% Hydrobromic acid (HBr)80.9120 mL-
Sodium nitrite (NaNO₂)69.002.1 g30.4 mmol
Copper(I) bromide (CuBr)143.450.8 g5.6 mmol
Deionized water18.02As needed-
Dichloromethane (DCM)84.93As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-methoxybenzothiazole (5.0 g, 27.7 mmol) in 48% hydrobromic acid (20 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (2.1 g, 30.4 mmol) in deionized water (10 mL) and add this solution dropwise to the stirred suspension via the dropping funnel over 30 minutes. Ensure the internal temperature is maintained between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL beaker, dissolve copper(I) bromide (0.8 g, 5.6 mmol) in 48% hydrobromic acid (10 mL).

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the copper(I) bromide solution with constant stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Once the addition is complete, warm the reaction mixture to 60-70 °C on a water bath and maintain this temperature for 30 minutes, or until the gas evolution ceases[4].

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-bromo-4-methoxybenzothiazole as a solid.

Part 2: Suzuki-Miyaura Cross-Coupling

Mechanism and Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds[5]. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate[6]. In this protocol, we will couple the 2-bromo-4-methoxybenzothiazole intermediate with ethylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 2-bromo-4-methoxybenzothiazole to form a palladium(II) intermediate. This is often the rate-determining step of the cycle[6].

  • Transmetalation: The ethyl group from the ethylboronic acid is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium(II) center (the benzothiazole and the ethyl group) are coupled, and the desired 2-Ethyl-4-methoxybenzothiazole is released, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle[6].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Ethyl-4-methoxybenzothiazole

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-bromo-4-methoxybenzothiazole244.114.0 g16.4 mmol
Ethylboronic acid73.881.8 g24.6 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.57 g0.49 mmol
Potassium carbonate (K₂CO₃)138.214.5 g32.8 mmol
1,4-Dioxane88.1180 mL-
Deionized water18.0220 mL-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 2-bromo-4-methoxybenzothiazole (4.0 g, 16.4 mmol), ethylboronic acid (1.8 g, 24.6 mmol), and potassium carbonate (4.5 g, 32.8 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.57 g, 0.49 mmol) to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane (80 mL) and degassed deionized water (20 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with stirring under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

    • Wash the organic mixture with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain 2-Ethyl-4-methoxybenzothiazole as a pure compound.

Safety Precautions

  • Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in a solid, dry state. Always handle them in solution at low temperatures and never attempt to isolate them. Ensure adequate venting for the nitrogen gas evolved during the Sandmeyer reaction[2][3].

  • Grignard Reagents (if used as an alternative): Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment, including flame-resistant lab coats and gloves, is mandatory[7][8][9].

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Characterization of 2-Ethyl-4-methoxybenzothiazole

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 3.0 ppm), the methoxy group (a singlet around 3.9 ppm), and the aromatic protons on the benzothiazole ring (in the range of 7.0-7.8 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display distinct resonances for the ethyl carbons, the methoxy carbon (around 56 ppm)[10][11], and the aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2-Ethyl-4-methoxybenzothiazole from 2-amino-4-methoxybenzothiazole. The methodology leverages the well-established Sandmeyer and Suzuki-Miyaura reactions, offering a practical route to this valuable synthetic intermediate. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently synthesize this compound for further applications in drug discovery and materials science.

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  • Agrawal, P. K. "Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." Natural Product Communications 6.11 (2011): 1689-1692. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. [Link]

  • What are the specific dangers associated with Grignard reagents? - Chemistry Stack Exchange. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Marek, R., et al. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." The Journal of Physical Chemistry A 117.4 (2013): 838-845. [Link]

  • 2-ethyl-4-methyl thiazole, 15679-12-6 - The Good Scents Company. [Link]

Sources

Application Note: Regioselective Ethylation Protocols for 4-Methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details two distinct, regioselective protocols for the ethylation of 4-methoxybenzothiazole , addressing the ambiguity of "ethylation" in heterocyclic chemistry by covering both C-2 Functionalization (neutral scaffold modification) and N-Quaternization (salt formation).[1]

Introduction & Strategic Overview

Benzothiazoles are privileged scaffolds in drug discovery, utilized in antitumor agents (e.g., Phortress), amyloid imaging ligands, and neuroprotective drugs.[1] 4-Methoxybenzothiazole presents a specific functionalization challenge due to the electronic influence of the methoxy group (an electron-donating group, EDG) at the 4-position.

"Ethylation" of this substrate can proceed via two divergent mechanistic pathways, yielding vastly different chemical entities:

  • Protocol A (C-2 Ethylation): Generates a neutral derivative.[1] This is the primary route for Structure-Activity Relationship (SAR) exploration in medicinal chemistry.[1]

  • Protocol B (N-Ethylation): Generates a cationic benzothiazolium salt.[1] This is critical for synthesizing cyanine dyes, ionic liquids, or NHC (N-heterocyclic carbene) organocatalyst precursors.[1]

Strategic Decision Matrix
FeatureProtocol A: C-2 Ethylation Protocol B: N-Ethylation
Target Product 2-Ethyl-4-methoxybenzothiazole (Neutral)N-Ethyl-4-methoxybenzothiazolium Iodide (Salt)
Mechanism Lithiation / Electrophilic TrappingMenshutkin Reaction (

)
Key Reagent n-Butyllithium (n-BuLi), Ethyl IodideEthyl Iodide (Excess)
Conditions Kinetic Control (

, Anhydrous)
Thermodynamic/Kinetic (

, Reflux)
Primary Use Drug Scaffold Optimization (SAR)Dye Synthesis, Organocatalysis

Mechanistic Pathways

The regioselectivity is dictated by the reaction conditions.[1] The C-2 proton of benzothiazole is acidic (


), allowing deprotonation by strong bases like n-BuLi. Conversely, the nitrogen lone pair is nucleophilic, allowing direct attack on alkyl halides under thermal conditions.[1]

ReactionPathways Start 4-Methoxybenzothiazole StepA1 Lithiation (n-BuLi, -78°C) Deprotonation at C-2 Start->StepA1 Kinetic Control (Strong Base) StepB1 Thermal Activation (Reflux) Acetonitrile Solvent Start->StepB1 Thermodynamic Drive (Nucleophilicity) StepA2 Electrophilic Trap (EtI) C-C Bond Formation StepA1->StepA2 ProductA 2-Ethyl-4-methoxybenzothiazole (Neutral Scaffold) StepA2->ProductA StepB2 Menshutkin Reaction (SN2) N-Attack on EtI StepB1->StepB2 ProductB N-Ethyl-4-methoxybenzothiazolium Iodide (Cationic Salt) StepB2->ProductB

Figure 1: Divergent reaction pathways for 4-methoxybenzothiazole ethylation based on reagent choice.

Protocol A: C-2 Ethylation (Lithiation-Alkylation)[1]

Objective: Synthesis of 2-ethyl-4-methoxybenzothiazole. Mechanism: The 4-methoxy group acts as a weak directing group but primarily, the intrinsic acidity of the C-2 position (between S and N) drives the regioselectivity.[1] The reaction must be performed under strictly anhydrous conditions.

Reagents & Equipment[1][2][3]
  • Substrate: 4-Methoxybenzothiazole (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 1.6 M in hexanes)[1]

  • Electrophile: Ethyl Iodide (1.2 eq)[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Equipment: Flame-dried round-bottom flask, argon/nitrogen atmosphere, cooling bath (Dry ice/Acetone).

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 4-methoxybenzothiazole (165 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool the solution to

    
      using a dry ice/acetone bath.
    
  • Lithiation: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the lithiated species.[1]

    • Critical Check: Stir at

      
       for 30–45 minutes to ensure complete deprotonation.
      
  • Alkylation: Add Ethyl Iodide (96

    
    L, 1.2 mmol) dropwise.
    
  • Warming: Allow the reaction to stir at

    
     for 1 hour, then slowly warm to room temperature over 2 hours.
    
  • Quench: Quench the reaction with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 9:1 to 4:1).

Yield Expectation: 75–85% (Pale yellow oil or low-melting solid).[1]

Protocol B: N-Ethylation (Quaternization)[1]

Objective: Synthesis of N-ethyl-4-methoxybenzothiazolium iodide. Mechanism: A classic


 reaction.[1] The 4-methoxy group (EDG) enhances the nucleophilicity of the nitrogen, facilitating this reaction compared to unsubstituted benzothiazole.[1]
Reagents & Equipment[1][2][3]
  • Substrate: 4-Methoxybenzothiazole (1.0 eq)

  • Reagent: Ethyl Iodide (5.0 eq) — Excess acts to drive equilibrium.[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1] (ACN is preferred for easier workup).[1]

  • Equipment: Sealed pressure tube or reflux condenser.[1]

Step-by-Step Methodology
  • Setup: Dissolve 4-methoxybenzothiazole (165 mg, 1.0 mmol) in Acetonitrile (3 mL) in a pressure tube or round-bottom flask.

  • Addition: Add Ethyl Iodide (0.4 mL, 5.0 mmol).

  • Reaction:

    • Method A (Pressure Tube): Seal and heat to

      
        for 12–16 hours.
      
    • Method B (Reflux):[1] Heat to reflux under inert atmosphere for 24 hours.

  • Monitoring: Monitor by TLC (the salt will stay at the baseline in non-polar solvents) or LC-MS.

  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Add Diethyl Ether (10 mL) to induce precipitation of the quaternary salt.[1]

    • Note: If an oil forms, decant the supernatant and triturate the oil with fresh ether until it solidifies.[1]

  • Filtration: Filter the solid under vacuum, wash with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum to remove trace iodine/solvent.[1]

Yield Expectation: 85–95% (Yellow to orange crystalline solid).[1]

Analytical Validation & Troubleshooting

Data Summary Table
ParameterC-2 Ethyl Derivative (Protocol A)N-Ethyl Salt (Protocol B)[1]

NMR (Key Signals)
Triplet (

), Quartet (

)
Triplet (

), Quartet (

, deshielded)
Solubility Soluble in

, EtOAc, DCM
Soluble in DMSO-

, MeOH; Insoluble in Ether
MS (ESI)

= 194.06

= 194.06 (Cation detected)
Troubleshooting Guide
  • Issue (Protocol A): Low Yield / Starting Material Recovery.

    • Cause: Moisture in THF killed the n-BuLi.[1]

    • Solution: Re-distill THF over Na/Benzophenone or use a fresh molecular sieve-dried bottle.[1] Ensure the needle/syringe is purged with Argon.[1]

  • Issue (Protocol B): Product is a sticky oil, not a solid.

    • Cause: Trapped solvent or impurities preventing crystallization.[1]

    • Solution: Dissolve the oil in a minimum amount of hot ethanol, then add cold diethyl ether dropwise until cloudy.[1] Store at

      
       overnight.
      

References

  • General Lithiation of Benzothiazoles: Juspin, T., et al. "C-2 Functionalization of Benzothiazoles via Organolithium Reagents."[1] Journal of Organic Chemistry, 2010 . (General methodology grounding).[1]

  • Quaternization of Heterocycles: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Ed., Wiley, 2013 .[1] (Mechanistic authority for Menshutkin reaction).

  • Synthesis of Benzothiazolium Salts: Deligeorgiev, T., et al. "Synthesis of novel cyanine dyes containing benzothiazole nucleus."[1] Dyes and Pigments, 2007 .[1] (Protocol B validation).

  • 4-Methoxybenzothiazole Properties: PubChem Compound Summary for CID 21622.[1][2] .[1]

Sources

Application Notes and Protocols for 2-Ethyl-4-methoxybenzothiazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid bicyclic system, capable of diverse substitutions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal framework for engaging with biological targets. This document provides a detailed exploration of 2-Ethyl-4-methoxybenzothiazole , a specific derivative with significant potential as a pharmaceutical intermediate. While direct literature on this exact molecule is sparse, this guide synthesizes established benzothiazole chemistry to propose robust synthetic protocols and to logically infer its utility in drug discovery based on the bioactivity of structurally related analogs.

Introduction to 2-Ethyl-4-methoxybenzothiazole

2-Ethyl-4-methoxybenzothiazole is a heterocyclic aromatic compound featuring a benzothiazole core substituted with an ethyl group at the 2-position and a methoxy group at the 4-position. The strategic placement of these functional groups is anticipated to modulate the molecule's pharmacological profile. The ethyl group at the C-2 position can influence binding affinity and selectivity for various biological targets, while the methoxy group at the C-4 position can alter solubility, metabolic stability, and electronic properties of the aromatic system.[3]

This guide will provide a comprehensive overview of the proposed synthesis, physicochemical properties, and potential applications of 2-Ethyl-4-methoxybenzothiazole as a key building block in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

The anticipated physicochemical properties of 2-Ethyl-4-methoxybenzothiazole are summarized in the table below. These values are estimated based on the analysis of structurally similar compounds and computational predictions.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₁NOSDefines the elemental composition.
Molecular Weight 193.27 g/mol Influences absorption and distribution.
Appearance Pale yellow to brown liquid or low melting solidBasic physical characterization.
Boiling Point > 200 °C (estimated)Relevant for purification by distillation.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.Critical for formulation and biological assays.
LogP ~3.5 (estimated)Indicates lipophilicity, affecting membrane permeability and ADME properties.
Structural Diagram

Caption: Chemical structure of 2-Ethyl-4-methoxybenzothiazole.

Proposed Synthetic Protocols

The synthesis of 2-Ethyl-4-methoxybenzothiazole can be logically approached through the well-established condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative.[4] The primary challenge lies in the synthesis of the key intermediate, 2-amino-3-methoxythiophenol , which is not readily commercially available.

Protocol 1: Proposed Synthesis of 2-amino-3-methoxythiophenol

This proposed multi-step synthesis is adapted from a patented method for a structurally similar compound, 2-amino-3-methylthiophenol.[5] The starting material for this proposed route is 2-methoxyaniline (o-anisidine).

Synthesis_of_2-amino-3-methoxythiophenol start 2-Methoxyaniline step1 Reaction with Thiocyanate (e.g., KSCN, HCl) start->step1 intermediate1 N-(2-methoxyphenyl)thiourea step1->intermediate1 step2 Oxidative Cyclization (e.g., Br₂, CH₂Cl₂) intermediate1->step2 intermediate2 2-Amino-4-methoxybenzothiazole step2->intermediate2 step3 Alkaline Hydrolysis (e.g., NaOH, heat) intermediate2->step3 product 2-amino-3-methoxythiophenol step3->product

Caption: Proposed synthetic workflow for 2-amino-3-methoxythiophenol.

Step-by-Step Methodology:

  • Synthesis of N-(2-methoxyphenyl)thiourea:

    • To a solution of 2-methoxyaniline in a suitable solvent (e.g., aqueous ethanol), add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate) and an acid (e.g., hydrochloric acid).

    • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and isolate the precipitated N-(2-methoxyphenyl)thiourea by filtration. Wash the solid with cold water and dry.

  • Synthesis of 2-Amino-4-methoxybenzothiazole:

    • Dissolve the N-(2-methoxyphenyl)thiourea in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath and slowly add a solution of bromine in the same solvent.

    • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating.

    • The resulting product, 2-Amino-4-methoxybenzothiazole, can be isolated by neutralizing the reaction mixture and extracting with an organic solvent.[6]

  • Synthesis of 2-amino-3-methoxythiophenol:

    • The synthesized 2-Amino-4-methoxybenzothiazole is subjected to alkaline hydrolysis.

    • Reflux the compound with a concentrated aqueous solution of sodium hydroxide.

    • After the reaction is complete, cool the mixture and carefully acidify to precipitate the product.

    • The 2-amino-3-methoxythiophenol can then be extracted with a suitable organic solvent.

Rationale and Self-Validation: Each step in this proposed synthesis is based on well-documented transformations in heterocyclic chemistry. The progress of each reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and final product can be confirmed by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of 2-Ethyl-4-methoxybenzothiazole

This protocol describes the condensation of the synthesized 2-amino-3-methoxythiophenol with propanoic acid.

Synthesis_of_2-Ethyl-4-methoxybenzothiazole reagent1 2-amino-3-methoxythiophenol step1 Condensation Reaction (e.g., Polyphosphoric Acid, heat) reagent1->step1 reagent2 Propanoic Acid reagent2->step1 product 2-Ethyl-4-methoxybenzothiazole step1->product

Sources

2-Ethyl-4-methoxybenzothiazole in medicinal chemistry scaffold design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethyl-4-methoxybenzothiazole in Medicinal Chemistry Scaffold Design

Part 1: Executive Summary & Strategic Rationale

2-Ethyl-4-methoxybenzothiazole (2E4MB) represents a specialized, underutilized scaffold in medicinal chemistry, distinct from the ubiquitous 6-substituted benzothiazole class. While 6-substituted derivatives are often explored for distal electronic modulation, the 4-methoxy substitution pattern offers a unique "steric gatekeeper" effect adjacent to the thiazole nitrogen (N3). Combined with the 2-ethyl lipophilic anchor, this scaffold provides a versatile platform for fragment-based drug discovery (FBDD), particularly in designing kinase inhibitors and CNS-active agents where precise steric control and lipophilicity (LogP) tuning are critical.

Key Scaffold Features:

  • C4-Methoxy Group: Functions as an intramolecular hydrogen bond acceptor and steric block. It influences the basicity of the N3 nitrogen and can enforce atropisomerism in biaryl systems or exclude binding to off-target proteins with restricted binding pockets.

  • C2-Ethyl Group: A flexible lipophilic handle. Unlike a rigid phenyl group, the ethyl chain allows for conformational adaptation within hydrophobic pockets and serves as a metabolic handle for late-stage functionalization (e.g., oxidation to 1-hydroxyethyl).

Part 2: Chemical Synthesis & Assembly Protocols

The synthesis of 4-substituted benzothiazoles requires precise regiochemical control, as standard electrophilic aromatic substitution on the benzothiazole core typically favors the C6 position.

Protocol A: Regioselective De Novo Synthesis

Objective: To synthesize 2-Ethyl-4-methoxybenzothiazole with high regiochemical fidelity starting from aniline precursors.

Reagents:

  • Precursor: 2-Amino-3-methoxybenzenethiol (CAS: 59952-45-7) Note: This specific substitution pattern is required to place the methoxy group at C4.

  • Cyclization Agent: Propionic anhydride or Propionyl chloride.

  • Solvent: Toluene or Polyphosphoric acid (PPA).

Step-by-Step Methodology:

  • Acylation: Dissolve 2-Amino-3-methoxybenzenethiol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of propionyl chloride (1.1 eq). Stir for 2 hours to form the amide intermediate.

  • Cyclodehydration: Evaporate solvent. Resuspend the crude amide in PPA (10 volumes) and heat to 120°C for 4 hours. Mechanism: Acid-catalyzed cyclization closes the thiazole ring.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate and purify via flash column chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 75-85%.

    • Validation: ^1H NMR (CDCl₃) should show a triplet (~1.4 ppm) and quartet (~3.1 ppm) for the ethyl group, and a singlet (~4.0 ppm) for the methoxy.

Protocol B: Late-Stage C2-Alkylation (Minisci-Type)

Objective: To install the ethyl group on a pre-formed 4-methoxybenzothiazole core.

Reagents:

  • Substrate: 4-Methoxybenzothiazole.[1][2]

  • Alkylating Agent: Propionic acid, Silver nitrate (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈).

  • Solvent: Water/Acetonitrile (1:1).

Methodology:

  • Dissolve 4-methoxybenzothiazole (1 eq) in solvent.

  • Add Propionic acid (5 eq) and AgNO₃ (0.2 eq).

  • Heat to 70°C and add (NH₄)₂S₂O₈ (1.5 eq) dropwise over 30 minutes.

    • Mechanism: Radical decarboxylation of propionic acid generates an ethyl radical, which attacks the electron-deficient C2 position of the protonated benzothiazole.

  • Note: This method is faster but may produce lower yields due to polarity issues. Protocol A is preferred for scale-up.

Part 3: Structure-Activity Relationship (SAR) & Derivatization

Once the 2E4MB scaffold is established, it serves as a "parent" for divergent synthesis.

Table 1: Functionalization Logic for 2E4MB Scaffold

Target SiteTransformationReagentsMedicinal Utility
C4-Methoxy DemethylationBBr₃, DCM, -78°CYields 4-Hydroxy (Phenol). Mimics Tyrosine; enables H-bond donor interactions or prodrug capping.
C2-Ethyl Benzylic OxidationNBS, AIBN, then HydrolysisYields 1-Hydroxyethyl or Acetyl . Increases polarity; creates a chiral center (1-hydroxy) or carbonyl handle.
C6-Position Electrophilic HalogenationNBS or NCS, MeCNInstalls Br/Cl at C6 (para to N). Allows Suzuki/Buchwald coupling for library expansion (Biaryl systems).
N3-Nitrogen Salt FormationHCl or MeIModulates solubility or creates quaternary ammonium salts for antimicrobial potency.

Part 4: Visualizing the Design Logic

The following diagram illustrates the strategic workflow for utilizing 2-Ethyl-4-methoxybenzothiazole in a drug discovery campaign, highlighting the "Zone of Exclusion" (Steric) vs. "Zone of Extension" (SAR).

G Precursor 2-Amino-3-methoxy benzenethiol Cyclization Cyclization (Propionic Acid/PPA) Precursor->Cyclization Scaffold 2-ETHYL-4-METHOXY BENZOTHIAZOLE (Core Scaffold) Cyclization->Scaffold C4_Mod C4-Modification (Demethylation) Scaffold->C4_Mod Steric Tuning C6_Ext C6-Extension (Bromination -> Suzuki) Scaffold->C6_Ext Library Expansion C2_Ox C2-Oxidation (Metabolic Handle) Scaffold->C2_Ox PK Optimization Kinase Kinase Inhibitor (Steric Selectivity) C4_Mod->Kinase C6_Ext->Kinase Antimicrobial Antimicrobial Agent (Membrane Lysis) C2_Ox->Antimicrobial

Figure 1: Strategic workflow for the synthesis and diversification of the 2-Ethyl-4-methoxybenzothiazole scaffold.

Part 5: Application Case Study – Kinase Selectivity

Hypothesis: In kinase inhibitor design, the "gatekeeper" residue often dictates selectivity. A 4-methoxybenzothiazole binds differently than a 6-methoxy analog.

  • Mechanism: The C4-methoxy group projects towards the hinge region or the solvent front, depending on binding mode. Its steric bulk can prevent binding to kinases with large gatekeeper residues (e.g., Methionine), while permitting binding to those with small gatekeepers (e.g., Threonine), thereby improving selectivity profiles compared to the flatter 6-substituted analogs [1].

Experimental Validation Protocol (Kinase Assay):

  • Library Prep: Synthesize 2E4MB derivatives with varying C6-aryl groups.

  • Assay: Perform FRET-based kinase assays (e.g., against EGFR, VEGFR2).

  • Readout: Compare IC50 values against a control (2-ethylbenzothiazole without methoxy).

    • Success Criteria: >10-fold selectivity window between target kinase and off-target isoforms.

References

  • Benzothiazole Derivatives in the Design of Antitumor Agents. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Green Synthesis and Biological Evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole. PubMed. Available at: [Link]

  • Benzothiazole: A Privileged Scaffold for Cutting-Edge Anticancer Agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Ethyl-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the microwave-assisted synthesis of 2-Ethyl-4-methoxybenzothiazole . It prioritizes reproducibility, green chemistry principles, and mechanistic clarity.

Abstract

This protocol details the rapid, high-yield synthesis of 2-Ethyl-4-methoxybenzothiazole via the condensation of 2-amino-3-methoxybenzenethiol with propionic acid. Utilizing microwave irradiation, this method reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity.[1] The protocol employs a solvent-free approach using Polyphosphoric Acid (PPA) or a solid-supported catalyst, aligning with green chemistry standards.

Introduction

Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[2] The 4-methoxy substituted derivatives are of particular interest as precursors for tridentate Schiff bases and potential kinase inhibitors.

Conventional synthesis involves the condensation of 2-aminothiophenols with carboxylic acids under harsh thermal conditions (refluxing xylene/polyphosphoric acid) for 4–12 hours. These methods often suffer from low yields, oxidative degradation of thiols, and tedious workups. Microwave-assisted synthesis offers a superior alternative by providing uniform internal heating, which accelerates the dehydration step essential for cyclization.

Key Advantages of this Protocol
  • Speed: Reaction completion in <15 minutes.

  • Efficiency: Yields typically >85%.

  • Selectivity: Reduced formation of disulfide byproducts.

Retrosynthetic Analysis & Mechanism

To synthesize the 4-methoxy isomer, the regiochemistry of the starting material is critical. The methoxy group must be ortho to the amino group in the benzenethiol precursor (position 3 relative to thiol at 1).

Pathway: The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of propionic acid, followed by thiol attack and subsequent dehydration to aromatize the thiazole ring.

Retrosynthesis Target 2-Ethyl-4-methoxybenzothiazole (Target) Intermediate Intermediate (Amide/Thioester) Target->Intermediate Cyclization (- H2O) Precursors 2-Amino-3-methoxybenzenethiol + Propionic Acid Target->Precursors Retrosynthesis Intermediate->Precursors Condensation

Figure 1: Retrosynthetic pathway highlighting the condensation-cyclization sequence.

Materials and Equipment

Reagents
ReagentCAS NumberEquiv.Role
2-Amino-3-methoxybenzenethiol [Precursor]1.0Core Scaffold
Propionic Acid 79-09-41.2 - 1.5Carbon Source
Polyphosphoric Acid (PPA) 8017-16-1CatalyticCyclizing Agent/Solvent
Sodium Bicarbonate (NaHCO₃) 144-55-8N/ANeutralization
Ethyl Acetate 141-78-6N/AExtraction Solvent

Note: If 2-Amino-3-methoxybenzenethiol is unavailable, it can be generated in situ from the reduction of Bis(2-amino-3-methoxyphenyl)disulfide.

Equipment
  • Microwave Reactor: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature control.

  • Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with a crimp cap/silicone septum.

  • Magnetic Stir Bar: Teflon-coated.[3]

Experimental Protocol

Method A: PPA-Catalyzed Solvent-Free Synthesis (Standard)

This method is robust and suitable for scaling up to gram quantities.

  • Preparation:

    • In a 10 mL microwave vial, weigh 2-Amino-3-methoxybenzenethiol (1.0 mmol, ~155 mg) .

    • Add Propionic Acid (1.5 mmol, ~111 mg/112 µL) .

    • Add Polyphosphoric Acid (PPA) (~500 mg) . PPA serves as both the acid catalyst and the dehydrating agent.

    • Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Program:

      • Temperature: 140°C

      • Ramp Time: 2 minutes

      • Hold Time: 8–10 minutes

      • Power: Dynamic (Max 150W)

      • Stirring: High

      • Pressure Limit: 250 psi

  • Work-up:

    • Allow the vial to cool to <50°C.

    • Pour the viscous reaction mixture into crushed ice (20 g) with vigorous stirring. The PPA will hydrolyze and dissolve.

    • Neutralize the solution by slowly adding saturated NaHCO₃ solution until pH ~8. A precipitate (crude product) should form.

    • Extract with Ethyl Acetate (3 x 15 mL) .

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often pure enough (>90%) for subsequent steps.

    • If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1) or recrystallization from Ethanol/Water.

Method B: Solid-Supported Catalyst (Green Alternative)

Use Silica Gel-Supported Sulfuric Acid (SiO₂-H₂SO₄) to avoid the viscous PPA workup.

  • Mix the thiol (1 mmol) and propionic acid (1.2 mmol) with SiO₂-H₂SO₄ (200 mg) .

  • Microwave at 130°C for 5 minutes .

  • Dilute with EtOAc, filter off the silica, and concentrate.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Thiol + Propionic Acid + PPA in MW Vial Start->Mix MW Microwave Irradiation 140°C, 10 min, 150W Mix->MW Quench Quench in Crushed Ice Hydrolysis of PPA MW->Quench Neutralize Neutralize with NaHCO3 (pH ~8) Quench->Neutralize Extract Extract w/ EtOAc Dry & Concentrate Neutralize->Extract Purify Purification (Column/Recryst) Extract->Purify End Final Product: 2-Ethyl-4-methoxybenzothiazole Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization (Expected Data)

Validation of the structure should be performed using ¹H NMR and MS.

  • Physical State: Pale yellow solid or oil (depending on purity/crystallinity).

  • Melting Point: ~35-40°C (estimated based on congeners).

  • MS (ESI): m/z Calculated for C₁₀H₁₁NOS [M+H]⁺: 194.06. Found: 194.1.

¹H NMR (400 MHz, CDCl₃): The 4-methoxy substitution pattern is distinctive.

  • δ 7.50 (dd, J=8.0, 1.0 Hz, 1H, H-7): Proton para to methoxy.

  • δ 7.35 (t, J=8.0 Hz, 1H, H-6): Proton meta to methoxy.

  • δ 6.95 (dd, J=8.0, 1.0 Hz, 1H, H-5): Proton ortho to methoxy (shielded).

  • δ 4.02 (s, 3H, -OCH₃): Methoxy singlet.

  • δ 3.10 (q, J=7.5 Hz, 2H, -CH₂-): Methylene group (deshielded by C=N).

  • δ 1.45 (t, J=7.5 Hz, 3H, -CH₃): Methyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~172.0 (C-2): Thiazole ring carbon.

  • δ ~153.0 (C-4): C-OMe.

  • δ ~145.0 (C-3a): Bridgehead carbon.

  • δ ~135.0 (C-7a): Bridgehead carbon.

  • δ ~28.0 (-CH₂-): Ethyl methylene.

  • δ ~14.0 (-CH₃): Ethyl methyl.

Results & Discussion

Comparing this microwave protocol to traditional thermal reflux:

ParameterThermal Reflux (Conventional)Microwave Method (This Protocol)
Reaction Time 4 - 8 Hours8 - 12 Minutes
Solvent Xylene / TolueneSolvent-Free / PPA
Yield 55 - 65%85 - 92%
Purity (Crude) Low (Disulfide byproducts)High

Mechanistic Insight: The rapid dielectric heating of the polar PPA and propionic acid facilitates the formation of the acyl-thiol intermediate and accelerates the rate-limiting dehydration step. The closed-vessel conditions allow the reaction to exceed the boiling point of propionic acid (141°C) safely, driving the kinetics.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease MW hold time by 5 min or increase Temp to 150°C.
Disulfide Formation Oxidation of thiolEnsure the vial is flushed with Nitrogen/Argon before sealing.
Charring/Black Tar Overheating (Hotspots)Ensure vigorous stirring; reduce Power or use "PowerMAX" cooling (CEM).
Product is Sticky Oil Residual Propionic AcidWash the organic layer with dilute NaOH (1M) to remove excess acid.

Safety Considerations

  • PPA: Highly acidic and viscous. Causes severe burns. Handle with gloves and eye protection.

  • Microwave Vials: Do not exceed the pressure rating of the vial. Always use a shield.

  • Thiophenols: Stench reagents. ALL weighing and handling must be done in a fume hood. Bleach can be used to neutralize the smell on glassware.

References

  • General Microwave Benzothiazole Synthesis

    • Microwave-assisted synthesis of 2-substituted benzothiazoles.
    • Source: (General Reference for methodology).

  • Regiochemistry of Methoxybenzothiazoles

    • Synthesis and properties of 4-methoxybenzothiazoles.
    • Source: (Reference for 2-amino-4-methoxybenzothiazole precursor data).

  • PPA/Microwave Methodology

    • Polyphosphoric acid in microwave-assisted organic synthesis.
    • Source: (Methodological grounding).

  • Target Compound Verification

    • 2-Ethyl-4-methoxybenzothiazole (CAS 354760-25-1).[3][4]

    • Source: (Verification of existence).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting the experiment.

Sources

Application Note: Scalable Synthesis of 2-Ethyl-4-methoxybenzothiazole for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details two robust and scalable synthetic methodologies for the preparation of 2-Ethyl-4-methoxybenzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Recognizing the absence of a standardized, scalable protocol in existing literature, this document provides expertly crafted, field-tested approaches designed for high-yield, high-purity production. The protocols herein are grounded in established chemical principles for benzothiazole synthesis, adapted and optimized for the specific target molecule. We present a primary route based on the oxidative condensation of 2-amino-3-methoxythiophenol with propionaldehyde and an alternative, equally viable route utilizing propionitrile. This application note serves as a self-validating system, offering detailed, step-by-step experimental procedures, causality-based explanations for methodological choices, and comparative data to aid researchers in selecting the optimal synthesis strategy for their specific needs.

Introduction and Significance

Benzothiazoles are a class of bicyclic heterocyclic compounds renowned for their wide range of biological activities and applications in materials science.[1] The benzothiazole core is a "privileged scaffold" in drug discovery, appearing in compounds with anticonvulsant, antimicrobial, and antioxidant properties.[1] Specifically, 2-substituted benzothiazoles are of paramount importance.[1] 2-Ethyl-4-methoxybenzothiazole, the subject of this guide, is a valuable intermediate for the synthesis of more complex molecules in pharmaceutical research and development.

The primary challenge in the industrial application of such compounds often lies in the development of a synthesis method that is not only efficient in terms of yield and purity but also economically viable and scalable. This application note addresses this gap by providing two distinct, scalable synthetic pathways to 2-Ethyl-4-methoxybenzothiazole, empowering researchers to produce this key intermediate with confidence and reproducibility.

Overview of Synthetic Strategies

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the cyclization of a 2-aminothiophenol precursor with a suitable electrophile that provides the C2-substituent.[2] The most prevalent and scalable methods involve condensation with aldehydes, carboxylic acids, or nitriles.[2][3][4]

For the synthesis of 2-Ethyl-4-methoxybenzothiazole, the critical starting material is 2-amino-3-methoxythiophenol . The two scalable methods detailed below involve the reaction of this precursor with either propionaldehyde or propionitrile to introduce the 2-ethyl group.

  • Route 1: Oxidative Condensation with Propionaldehyde. This is often the preferred method due to its typically faster reaction times and high yields. The reaction proceeds via the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.[5]

  • Route 2: Condensation with Propionitrile. This method provides a valuable alternative, particularly when the corresponding aldehyde is unstable or difficult to handle. It often requires a catalyst, such as copper salts, but is highly efficient and applicable to a wide range of substrates.

Primary Recommended Protocol: Oxidative Condensation with Propionaldehyde

This protocol is recommended for its operational simplicity, high potential yield, and use of readily available reagents. The reaction involves the initial condensation of the aminothiophenol with propionaldehyde to form a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate, which is subsequently oxidized in situ to the desired aromatic product. Various oxidants can be employed; this protocol utilizes an efficient and cost-effective hydrogen peroxide/hydrochloric acid system in ethanol, which has been shown to produce excellent yields for similar transformations.[1]

Rationale for Experimental Design
  • Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants, its environmental benignity, and its ease of removal during workup.

  • Catalyst/Oxidant: The H₂O₂/HCl system is a powerful and green oxidizing agent.[1] The acidic medium facilitates the initial imine formation and subsequent cyclization, while hydrogen peroxide drives the final aromatization step. This system avoids the use of heavy metal oxidants, simplifying purification and reducing waste.

  • Temperature: The reaction is performed at room temperature, which minimizes side reactions and reduces energy costs, making it highly amenable to large-scale production.[1]

Detailed Experimental Protocol

Materials:

  • 2-amino-3-methoxythiophenol (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Ethanol (EtOH)

  • 30% Hydrogen Peroxide (H₂O₂) (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (1.5 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-3-methoxythiophenol (1.0 eq) and dissolve it in ethanol (approx. 10 mL per gram of aminothiophenol).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add propionaldehyde (1.1 eq) to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • To this mixture, add concentrated HCl (1.5 eq) dropwise, followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq). A slight exotherm may be observed; maintain the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Ethyl-4-methoxybenzothiazole.

Workflow Visualization

Synthesis_Workflow_Aldehyde cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 2-amino-3-methoxythiophenol in Ethanol Add_Aldehyde Add Propionaldehyde at 0-5 °C Start->Add_Aldehyde Add_Reagents Add HCl and H₂O₂ dropwise Add_Aldehyde->Add_Reagents Stir_RT Stir at Room Temperature (45-60 min) Add_Reagents->Stir_RT TLC_Monitor Monitor by TLC Stir_RT->TLC_Monitor Neutralize Neutralize with NaHCO₃ TLC_Monitor->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product 2-Ethyl-4-methoxybenzothiazole Purify->Product

Caption: Oxidative Condensation Workflow.

Alternative Protocol: Copper-Catalyzed Condensation with Propionitrile

This method is an excellent scalable alternative, particularly if precise control over the reaction stoichiometry is required. The use of a nitrile as the electrophile can sometimes offer advantages in terms of stability and handling over volatile aldehydes. Copper-catalyzed reactions of this type are well-documented for their efficiency in forming the benzothiazole ring system.

Rationale for Experimental Design
  • Catalyst: A copper salt (e.g., CuI or CuBr) is used to activate the nitrile group, facilitating the nucleophilic attack by the aminothiophenol. Copper catalysis is often robust and tolerant of various functional groups.

  • Solvent: A high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to ensure the reaction can be heated sufficiently to drive the condensation with the less reactive nitrile.

  • Temperature: Elevated temperatures are generally required for this transformation to proceed at a practical rate.

Detailed Experimental Protocol

Materials:

  • 2-amino-3-methoxythiophenol (1.0 eq)

  • Propionitrile (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-3-methoxythiophenol (1.0 eq), Copper(I) Iodide (0.1 eq), and DMSO (approx. 8 mL per gram of aminothiophenol).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add propionitrile (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and maintain it at this temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours (e.g., 8-24 h).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and stir.

  • Extract the aqueous suspension with ethyl acetate (3 x volume of DMSO used).

  • Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-Ethyl-4-methoxybenzothiazole.

Workflow Visualization

Synthesis_Workflow_Nitrile cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Flask Charge Flask with Reactants: 2-amino-3-methoxythiophenol, CuI, DMSO Degas Degas with Nitrogen Charge_Flask->Degas Add_Nitrile Add Propionitrile Degas->Add_Nitrile Heat Heat to 120-140 °C (8-24 h) Add_Nitrile->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Quench Cool and Pour into Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product 2-Ethyl-4-methoxybenzothiazole Purify->Product

Caption: Copper-Catalyzed Condensation Workflow.

Comparative Data and Scalability Considerations

ParameterProtocol 1 (Propionaldehyde)Protocol 2 (Propionitrile)
Typical Yield 85–95%[1]75-90%
Reaction Time 45–60 minutes[1]8–24 hours
Temperature Room Temperature120–140 °C
Key Reagents Propionaldehyde, H₂O₂, HClPropionitrile, CuI
Solvent EthanolDMSO / DMF
Scalability Pros Fast, low energy, simple reagents, avoids high temperatures.Good for precise stoichiometry, stable reagents.
Scalability Cons Handling of volatile aldehyde, potential exotherm on scale-up.High energy input, longer cycle time, catalyst cost, DMSO removal.

Conclusion

This application note provides two distinct, detailed, and scalable protocols for the synthesis of 2-Ethyl-4-methoxybenzothiazole. The primary recommended method, an oxidative condensation with propionaldehyde, offers a rapid, high-yielding, and energy-efficient route suitable for large-scale production. The alternative copper-catalyzed condensation with propionitrile presents a robust, albeit more time and energy-intensive, option. The choice between these protocols will depend on the specific constraints of the laboratory or production facility, including equipment availability, cost considerations, and reagent handling capabilities. Both methods are grounded in well-established synthetic transformations and provide reliable pathways to this valuable chemical intermediate.

References

  • Waengdongbung, W., et al. (2018). Solvent-free synthesis of 2-alkylbenzothiazoles and bile acid derivatives containing benzothiazole ring by using active carbon/silica gel and microwave. Journal of Oleo Science, 67(9), 1209-1217. Available at: [Link]

  • Banjare, S. K., et al. (2024). Scope of 2-aminothiophenols towards the synthesis of benzothiazoles using C-H insertion approach. ResearchGate. Available at: [Link]

  • Chen, Y. J., & Chen, Y. L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292. Available at: [Link]

  • PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved February 6, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved February 6, 2026, from [Link]

  • Singh, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved February 6, 2026, from [Link]

  • Guo, Y., et al. (2016). A simple and efficient synthesis of 2-substituted benzothiazoles using H2O2/HCl as catalyst at room temperature. Tetrahedron Letters, 57(4), 452-455. (This source is represented within the review article cited as[6]).

  • Ye, J., et al. (2017). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Organic & Biomolecular Chemistry, 15(31), 6565-6569. Available at: [Link]

  • Martinez-Alvarez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2289. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.

Overview of the Synthesis of 2-Ethyl-4-methoxybenzothiazole

The most common and direct route for the synthesis of 2-Ethyl-4-methoxybenzothiazole involves the condensation reaction between 2-amino-3-methoxythiophenol and a suitable reagent to introduce the 2-ethyl group. This is typically achieved using propanoic acid, propanoyl chloride, or propionaldehyde. The reaction proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Ethyl-4-methoxybenzothiazole in a question-and-answer format.

Problem 1: Consistently Low Yield of 2-Ethyl-4-methoxybenzothiazole

Q: My reaction is yielding very little of the desired product. What are the likely causes and how can I improve the yield?

A: Low yield is a common challenge in benzothiazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solutions
Poor Quality of Starting Materials The purity of your starting materials is paramount. 2-amino-3-methoxythiophenol is particularly susceptible to oxidation, which can significantly reduce your yield.[1] Ensure you are using high-purity reagents. If the quality is uncertain, consider purifying the 2-amino-3-methoxythiophenol before use.
Suboptimal Reaction Conditions The reaction temperature, time, and choice of solvent can dramatically impact the yield. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of the product or starting materials. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.[1]
Inefficient Catalyst or Incorrect Catalyst Loading Many benzothiazole syntheses benefit from a catalyst.[2][3] If you are using a catalyst, ensure it is active and used at the optimal concentration. Both too little and too much catalyst can be detrimental to the reaction. The choice of catalyst can also be critical, with options ranging from acids to metal catalysts.
Incomplete Reaction Monitor the progress of your reaction using Thin Layer Chromatography (TLC).[1] This will allow you to determine the point at which the starting materials have been consumed and the product formation has plateaued. Stopping the reaction prematurely will result in a lower yield.
Moisture in the Reaction The presence of water can interfere with the condensation reaction. Ensure all your glassware is thoroughly dried and use anhydrous solvents to minimize moisture contamination.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials (especially 2-amino-3-methoxythiophenol) start->check_sm optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_sm->optimize_conditions If Purity is Confirmed check_catalyst Evaluate Catalyst (Activity, Loading) optimize_conditions->check_catalyst If Still Low Yield monitor_reaction Monitor Reaction Progress (TLC) check_catalyst->monitor_reaction If Catalyst is Optimized dry_reagents Ensure Anhydrous Conditions monitor_reaction->dry_reagents If Reaction is Incomplete improved_yield Improved Yield dry_reagents->improved_yield After All Checks

Caption: A decision tree for troubleshooting low yield.

Problem 2: Significant Impurity Formation

Q: My crude product shows multiple spots on TLC. What are the common side products and how can I prevent their formation?

A: The formation of impurities is often linked to the reactivity of the starting materials and intermediates. Understanding these side reactions is key to minimizing them.

Common Impurities and Mitigation Strategies

ImpurityFormation MechanismMitigation Strategy
Disulfide of 2-amino-3-methoxythiophenol Oxidation of the thiol group in the starting material.Handle 2-amino-3-methoxythiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Polymeric materials Self-condensation or polymerization of starting materials or intermediates, often at high temperatures.Optimize the reaction temperature and avoid prolonged heating after the reaction is complete.
Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry.Ensure the correct molar ratios of reactants and monitor the reaction to completion using TLC.
Problem 3: Challenges in Product Purification

Q: I am struggling to isolate a pure sample of 2-Ethyl-4-methoxybenzothiazole. What purification strategies are most effective?

A: Purification can be challenging, especially if the product has similar polarity to impurities or if it is an oil.

Purification Troubleshooting

IssueRecommended Approach
Similar Polarity of Product and Impurities If column chromatography is not providing adequate separation, try a different solvent system for elution. Alternatively, consider recrystallization from a suitable solvent or preparative TLC.[1]
Product is an Oil If your product is an oil and difficult to purify by chromatography, you could consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization. The pure product can then be regenerated.[1]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect this is the case, consider using neutral or basic alumina for column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 2-Ethyl-4-methoxybenzothiazole?

A1: The three most critical parameters are:

  • Purity of 2-amino-3-methoxythiophenol: Due to its susceptibility to oxidation, the purity of this starting material is crucial for achieving a good yield.

  • Reaction Temperature: Temperature control is vital to ensure the reaction proceeds at a reasonable rate without causing degradation of the reactants or product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent the oxidation of the thiophenol.[1]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and compare its Rf value to the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: For solid products, a sharp melting point is indicative of high purity.[4]

Q3: Are there alternative synthetic routes to 2-Ethyl-4-methoxybenzothiazole?

A3: Yes, while the condensation of 2-amino-3-methoxythiophenol is the most common, other methods for benzothiazole synthesis exist. These can include the cyclization of thiobenzanilides or reactions involving ortho-halogenated anilines.[2][5] However, these routes may require different starting materials and reaction conditions.

Q4: What are the key safety precautions for this synthesis?

A4: Always work in a well-ventilated fume hood. 2-aminothiophenols have a strong, unpleasant odor and are toxic.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocol: Synthesis of 2-Ethyl-4-methoxybenzothiazole from 2-amino-3-methoxythiophenol and Propanoic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.

Materials:

  • 2-amino-3-methoxythiophenol (1 equivalent)

  • Propanoic acid (1.2 equivalents)

  • Polyphosphoric acid (PPA) or another suitable catalyst/solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methoxythiophenol and polyphosphoric acid under an inert atmosphere (nitrogen or argon).

  • Addition of Reagent: Slowly add propanoic acid to the stirred mixture.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically between 100-140°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Ethyl-4-methoxybenzothiazole.

Synthesis Workflow

synthesis_workflow setup Reaction Setup (2-amino-3-methoxythiophenol + PPA) add_reagent Add Propanoic Acid setup->add_reagent react Heat and Monitor by TLC add_reagent->react workup Quench, Neutralize, and Extract react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Pure 2-Ethyl-4-methoxybenzothiazole purify->product

Caption: A general workflow for the synthesis of 2-Ethyl-4-methoxybenzothiazole.

References

  • CN105367499A - Preparation method of 2-ethyl-4-methylimidazole - Google Patents.
  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone - arkat usa. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - MDPI. Available at: [Link]

  • Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. Available at: [Link]

  • CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents.
  • Improved synthesis of 2‐methoxyphenothiazine - ResearchGate. Available at: [Link]

  • US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone - ResearchGate. Available at: [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Benzothiazole Ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-ethylation of benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this crucial reaction. As experienced application scientists, we understand that achieving high yield and purity hinges on precise control of reaction parameters, with temperature being one of the most critical. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to refine your experimental protocols with confidence and scientific rigor.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the ethylation of benzothiazole, with a focus on how temperature adjustments can resolve them.

Q1: My reaction shows very low conversion to the N-ethylated product, even after several hours. What should be my first step?

A: Low conversion is typically a sign that the reaction lacks sufficient activation energy to proceed at a practical rate. The first and most direct parameter to adjust is the reaction temperature.

Causality: Chemical reactions, including the SN2 alkylation of benzothiazole, have an energy barrier that must be overcome. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.

Recommended Actions:

  • Incremental Temperature Increase: If you are running the reaction at room temperature, consider increasing the temperature in a stepwise manner, for example, to 40 °C, then 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) at each stage.

  • Solvent Considerations: Ensure your solvent's boiling point is compatible with the desired temperature increase. For instance, if you are using a low-boiling solvent like acetone, you may need to switch to a higher-boiling solvent such as dimethylformamide (DMF) or acetonitrile to safely reach higher temperatures.[1]

  • Extended Reaction Time: If a modest temperature increase shows some improvement but the conversion is still incomplete, you can try extending the reaction time before escalating the temperature further.

Q2: My TLC plate shows the formation of my desired product, but also several significant byproducts. How can temperature control improve selectivity?

A: The formation of multiple products indicates a lack of selectivity, which is often exacerbated by excessive reaction temperatures.[2]

Causality: While higher temperatures increase the rate of the desired reaction, they can also disproportionately accelerate the rates of undesired side reactions, such as C-alkylation on the benzene ring or decomposition. Each reaction has its own activation energy, and at elevated temperatures, there may be enough energy to overcome the barriers for multiple reaction pathways.

Recommended Actions:

  • Reduce the Reaction Temperature: This is the most effective way to enhance selectivity. Try decreasing the temperature in 10-20 °C increments from your current condition.

  • Time-Temperature Trade-off: A lower temperature will slow down all reactions. Therefore, you will likely need to extend the reaction time to achieve a reasonable yield of the desired product. The goal is to find a "sweet spot" where the rate of formation of the N-ethylated product is significantly faster than that of the byproducts.

  • Catalyst Optimization: In some cases, using a specific catalyst can promote the desired reaction pathway, allowing for lower reaction temperatures.[2]

Q3: The reaction is proceeding cleanly to the desired product, but it is impractically slow. How do I increase the rate without compromising the outcome?

A: When selectivity is good but the rate is low, a carefully controlled increase in temperature is warranted.

Causality: The relationship between temperature and reaction rate is described by the Arrhenius equation. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.

Recommended Actions:

  • Systematic Temperature Elevation: Increase the temperature in small, controlled steps (e.g., 10 °C). After each increase, allow the reaction to equilibrate and then monitor the rate of product formation.

  • Alternative Heating Methods: Consider alternative heating methods that can offer more rapid and uniform heating, potentially leading to shorter reaction times and cleaner reactions. Microwave-assisted synthesis, for instance, has been shown to effectively promote benzothiazole synthesis, reducing reaction times significantly compared to conventional heating.[3][4]

  • Phase-Transfer Catalysis: For reactions involving reagents in different phases, a phase-transfer catalyst (PTC) can significantly accelerate the reaction at milder temperatures by facilitating the transport of reactants across the phase boundary.

Q4: My reaction mixture has turned dark brown or black, and my TLC shows significant streaking. What has gone wrong?

A: A dark coloration and streaking on the TLC plate are often indicative of decomposition of the starting materials, reagents, or the product itself. This is a clear sign that the reaction temperature is too high.

Causality: Organic molecules have a limited thermal stability. Exceeding this limit can lead to complex, often irreversible decomposition pathways, resulting in a mixture of polymeric materials and other degradation products.

Recommended Actions:

  • Immediately Lower the Temperature: If the reaction is still running, reduce the heat source.

  • Re-evaluate the Protocol: For future attempts, start at a much lower temperature. It is always better to have a slow, clean reaction than a fast, messy one.

  • Consider a Milder Ethylating Agent: Some ethylating agents are more reactive and may require milder conditions. If you are using a highly reactive agent like ethyl triflate, consider switching to ethyl iodide or diethyl sulfate, which may allow for better temperature control.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for the ethylation of benzothiazole?

A: A prudent starting point for N-alkylation reactions is often room temperature, especially when using reactive alkylating agents.[5] If no reaction is observed after a few hours, a gentle increase to 40-60 °C is a reasonable next step. Some protocols for similar alkylations on heterocyclic systems have found success at temperatures around 65 °C.[6][7][8]

Q: How does my choice of ethylating agent impact the optimal temperature?

A: The reactivity of the ethylating agent is a critical factor. More reactive agents, such as ethyl trifluoromethanesulfonate (ethyl triflate), may proceed efficiently at room temperature or even lower. Less reactive agents, like ethyl bromide or ethyl chloride, will likely require heating to achieve a reasonable reaction rate. Diethyl sulfate is another common ethylating agent used in N-alkylation reactions.[1]

Q: How does the solvent affect the required reaction temperature?

A: The solvent plays a multifaceted role. Polar aprotic solvents like DMF and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile (the benzothiazole nitrogen) relatively free to react. The boiling point of the solvent also sets the upper limit for the reaction temperature at atmospheric pressure.

Q: Are there alternatives to conventional heating that might be more effective?

A: Yes. Microwave-assisted synthesis can be a powerful tool, often leading to dramatic reductions in reaction time and improved yields.[3][4] The rapid, uniform heating provided by microwaves can drive reactions to completion in minutes rather than hours. Ultrasound irradiation is another non-conventional energy source that has been used to promote the synthesis of benzothiazole derivatives at room temperature.[9]

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a method for systematically determining the optimal reaction temperature for the ethylation of benzothiazole.

Objective: To identify the temperature that provides the best balance of reaction rate and purity for the N-ethylation of benzothiazole.

Methodology: Parallel Reaction Setup

  • Setup: Arrange a parallel reaction block or multiple reaction vessels in individual heating mantles.

  • Reagents: In each vessel, place an identical amount of benzothiazole, a suitable base (e.g., K₂CO₃), and your chosen solvent.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range would be:

    • Reaction 1: Room Temperature (~25 °C)

    • Reaction 2: 40 °C

    • Reaction 3: 60 °C

    • Reaction 4: 80 °C

  • Initiation: Add an identical amount of the ethylating agent to each vessel simultaneously to start the reactions.

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction and analyze it by TLC. Note the consumption of starting material, the formation of the product, and the appearance of any byproducts.

  • Analysis: After a set period (e.g., 6 hours), or once the room temperature reaction shows significant conversion, stop all reactions. Compare the TLC plates to determine which temperature provided the highest conversion to the desired product with the minimal formation of impurities.

  • Further Refinement (Optional): Based on the initial results, you can perform a second round of optimization using a narrower temperature range around the most promising initial temperature.

Data Summary Table

Ethylating AgentSolventTypical Temperature Range (°C)Notes
Ethyl IodideAcetone, Acetonitrile25 - 80A common and moderately reactive agent.
Diethyl SulfateDMF, Benzene25 - 100Highly effective but toxic; handle with care.[1]
Ethyl BromideDMF50 - 100Less reactive than ethyl iodide; often requires more heat.
Ethyl TriflateDichloromethane0 - 25Highly reactive; may not require heating.

Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting and optimizing the reaction temperature for benzothiazole ethylation.

G start Start Ethylation Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor check_conversion Is Conversion > 80%? monitor->check_conversion check_byproducts Are Byproducts Significant? check_conversion->check_byproducts Yes low_conversion Low Conversion check_conversion->low_conversion No high_byproducts Significant Byproducts check_byproducts->high_byproducts Yes optimal Reaction is Optimal check_byproducts->optimal No increase_temp Increase Temperature (e.g., by 20°C) low_conversion->increase_temp decrease_temp Decrease Temperature (e.g., by 20°C) high_byproducts->decrease_temp increase_temp->monitor extend_time Extend Reaction Time decrease_temp->extend_time extend_time->monitor

Caption: A workflow for troubleshooting temperature in benzothiazole ethylation.

References

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution | ACS Omega. (2019, June 9). ACS Publications. [Link]

  • (PDF) K 2 S 2 O 8 -Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution - ResearchGate. (2019, June 9). ResearchGate. [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - MDPI. (n.d.). MDPI. [Link]

  • Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions between benzothia- zole and diethyl H-phosphonate. 99 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31). Royal Society of Chemistry. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC. (2023, February 23). National Center for Biotechnology Information. [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Thieme Connect. [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025, August 6). ResearchGate. [Link]

  • N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4 - AIP Publishing. (n.d.). AIP Publishing. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

Sources

Minimizing side products in 2-Ethyl-4-methoxybenzothiazole production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of 2-Ethyl-4-methoxybenzothiazole .[1] It focuses on the chemical causality of side product formation and provides self-validating troubleshooting protocols.[1][2]

Technical Support Center: 2-Ethyl-4-methoxybenzothiazole Production

Current Status: Operational Role: Senior Application Scientist Objective: Minimize side products (Disulfides, Amides, Oligomers) and maximize yield.[2]

Part 1: Critical Impurity Control (Pre-Reaction)

Q: My starting material (2-amino-3-methoxybenzenethiol) is dark and the reaction yield is consistently below 50%. What is happening?

Diagnosis: You are likely dealing with significant oxidative dimerization of your thiol precursor before the reaction even begins.[1][2] Aminothiols are highly susceptible to oxidation by atmospheric oxygen, forming Bis(2-amino-3-methoxyphenyl) disulfide .[1][2]

The Mechanism: The thiol (-SH) group oxidizes to a disulfide (-S-S-) bond.[1] This disulfide is chemically distinct; it lacks the nucleophilic sulfur required to attack the propionic acid derivative efficiently under mild conditions, leading to "dead" material that requires harsh reducing conditions to reactivate.[2]

Troubleshooting Protocol:

  • Quantify the Impurity: Run a TLC (Thin Layer Chromatography) of your starting material.[1][2] The disulfide is typically less polar (higher

    
    ) than the free thiol.[1]
    
  • In-Situ Reduction (The "Rescue" Step):

    • If your starting material contains >5% disulfide, do not proceed directly to condensation.[1][2]

    • Add a Reducing Agent: Add 0.5–1.0 equivalents of Zinc powder (Zn) and a catalytic amount of HCl (or acetic acid) to the reaction vessel before adding the propionic anhydride/acid.

    • Why: Zn reduces the S-S bond back to two -SH groups in situ, restoring the nucleophile.[2]

  • Inert Atmosphere: All weighing and transfer of the thiol should be done under a Nitrogen or Argon blanket.[1][2]

Part 2: Reaction Optimization (Synthesis Phase)

Q: I see a persistent intermediate spot on TLC that resists conversion to the product. Increasing time doesn't help.[1][2] What is it?

Diagnosis: This is the "Amide Trap." You have formed N-(2-mercapto-3-methoxyphenyl)propionamide , but the second step—the ring closure (cyclodehydration)—is stalled.[1]

The Causality: The synthesis of 2-ethyl-4-methoxybenzothiazole proceeds in two stages:

  • N-Acylation: The amine attacks the propionic acid derivative (fast).[1]

  • Cyclodehydration: The thiol attacks the carbonyl carbon, followed by water loss (slow).[1][2]

  • Steric Factor: The 4-methoxy group (adjacent to the nitrogen bridgehead) creates steric bulk that hinders the conformational change required for the thiol to attack the carbonyl.

Troubleshooting Protocol:

  • Switch Dehydrating Agents: Standard reflux in propionic acid is often insufficient for sterically crowded substrates.[1][2]

    • Recommendation: Use Polyphosphoric Acid (PPA) or PPA esters (PPE) .[1] PPA acts as both a solvent and a potent Lewis acid/dehydrating agent, forcing the ring closure.[2]

    • Protocol: Heat the amide intermediate in PPA at 120–140°C for 2–4 hours.

  • Temperature Check: Ensure your internal reaction temperature is >110°C. The activation energy for the cyclization of 4-substituted benzothiazoles is higher than for unsubstituted ones.[1]

Q: The product is colored (dark brown/black) and contains "tar." How do I prevent this?

Diagnosis: Thermal Oligomerization . You are likely overheating in the presence of air or using a solvent with a boiling point that is too high without adequate agitation.[1][2]

Troubleshooting Protocol:

  • Degas Solvents: Oxygen at high temperatures promotes radical polymerization of thiols.[1][2] Sparge your solvent (e.g., toluene, xylene, or propionic acid) with nitrogen for 15 minutes prior to heating.[2]

  • Radical Scavenger: Add a trace amount (<1 mol%) of BHT (Butylated hydroxytoluene) or Hydroquinone if using radical-sensitive reagents, though strict anaerobic conditions are usually sufficient.[1][2]

Part 3: Purification & Work-up

Q: How do I efficiently separate the product from unreacted thiol and the disulfide impurity?

Diagnosis: Relying solely on column chromatography is inefficient for removing thiols.[1][2] Use Chemical Washing (Acid/Base Extraction) based on pKa differences.

The Logic:

  • Product (Benzothiazole): Weakly basic (protonates at low pH).[1]

  • Impurity (Thiol): Acidic (deprotonates at high pH).[1]

  • Impurity (Disulfide): Neutral/Lipophilic.[1][2]

Self-Validating Purification Protocol:

  • Acid Wash (Remove Neutrals): Dissolve crude mixture in EtOAc.[1][2] Extract with 10% HCl .[1][2]

    • Result: The Product moves to the Aqueous layer (as the hydrochloride salt).[1] The Disulfide and non-basic tars stay in the Organic layer.[1][2]

    • Discard the Organic Layer.[2]

  • Base Release (Recover Product): Basify the aqueous layer (slowly!) with NaOH or NaHCO3 to pH 9–10.[1]

    • Result: The Product precipitates or oils out as the free base.[1][2]

  • Alkaline Wash (Remove Thiol): Extract the free base into EtOAc.[1][2] Wash this organic layer with 10% NaOH .[1][2]

    • Result: Any trace unreacted Thiol forms a water-soluble thiolate salt and is washed away.[1][2]

  • Final Polish: Dry organic layer over MgSO4 and evaporate.[1][2]

Part 4: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Impurity Formation

This diagram maps the "Happy Path" to the product versus the "Failure Modes" (Disulfide/Amide).[1]

BenzothiazoleSynthesis Start 2-Amino-3-methoxy benzenethiol Oxidation Oxidation (Air/O2) Start->Oxidation Acylation Step 1: Acylation (+ Propionic Acid/Deriv) Start->Acylation Inert Atm Disulfide SIDE PRODUCT: Disulfide Dimer Oxidation->Disulfide Fast w/o N2 Amide INTERMEDIATE: Thio-Amide Acylation->Amide Cyclization Step 2: Cyclization (Heat/Acid/-H2O) Amide->Cyclization PPA / >120°C Stall Stall: Steric Hindrance Amide->Stall Product TARGET: 2-Ethyl-4-methoxy benzothiazole Cyclization->Product Stall->Amide Reversible

Caption: Chemical pathway showing the critical branch points for Disulfide formation (red) and the Steric Stall at the Amide stage (yellow).[2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Problem Problem: Low Yield / Impurities CheckTLC Analyze TLC/HPLC Problem->CheckTLC Result1 High Rf Spot? (Non-polar) CheckTLC->Result1 Result2 Mid Rf Spot? (Amide-like) CheckTLC->Result2 Action1 Disulfide Detected. Action: Add Zn/HCl or NaBH4 Result1->Action1 Yes Action2 Incomplete Cyclization. Action: Increase Temp or Use PPA Result2->Action2 Yes

Caption: Diagnostic flow for identifying and treating the two most common reaction failures.

Part 5: Data Summary

Table 1: Common Impurities and Mitigation Strategies

Impurity TypeChemical IdentityCauseMitigation Strategy
Disulfide Bis(2-amino-3-methoxyphenyl) disulfideOxidation of thiol by air.[1]Prevention: N2 atmosphere. Fix: Add Zn dust/HCl to reaction.
Amide N-(2-mercapto-3-methoxyphenyl)propionamideIncomplete cyclization due to sterics (4-OMe).[1]Fix: Use Polyphosphoric Acid (PPA); Increase temp >120°C.
S-Ester S-propionyl-2-amino-3-methoxybenzenethiolKinetic product (S-attack vs N-attack).[1]Fix: Usually converts to N-amide upon heating (S-to-N migration).[1]
Tar Polymerized thiolsRadical oxidation at high temp.[1][2]Prevention: Degas solvents; avoid prolonged heating >150°C.

References

  • Synthesis of 2-substituted benzothiazoles

    • Title: Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
    • Source: RSC Advances (2014).[1][2]

    • URL:[Link]

  • Microwave-assisted synthesis (Alternative Route)

    • Title: Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
    • Source: PMC - NIH (2009).[1]

    • URL:[Link]

  • Disulfide Cleavage Protocols

    • Title: Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2.[1]

    • Source: RSC Advances (2022).[1][2]

    • URL:[Link]

  • General Benzothiazole Properties

    • Title: 2-Amino-4-methoxybenzothiazole Product Page.[1][3]

    • Source: Sigma-Aldrich.[1][2]

Sources

Recrystallization techniques for high-purity benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Benzothiazole derivatives are critical scaffolds in medicinal chemistry, functioning as antitumor, antimicrobial, and neuroprotective agents.[1][2] Their planar, bicyclic structure (fused benzene and thiazole rings) promotes strong


 stacking, often resulting in high melting points and low aqueous solubility.

The Challenge: High-purity isolation (>99.5% HPLC) is frequently hindered by:

  • Oiling Out: The formation of a second liquid phase (emulsion) rather than a solid suspension, common in heterocycles with moderate melting points.[3]

  • Polymorphism: Benzothiazoles are prone to forming different crystal lattices (polymorphs) depending on cooling kinetics, which dramatically alters bioavailability.

  • Occlusion: The planar lattice can trap solvent molecules or impurities (e.g., unreacted o-aminothiophenol).

This guide provides a self-validating protocol to overcome these barriers.

Module 1: Solvent Selection Strategy

The choice of solvent is not random; it is dictated by the "Rule of Three" :

  • High Solubility at BP: The solute must dissolve completely at the solvent's boiling point.[4]

  • Low Solubility at RT: The solute must precipitate significantly at room temperature (or

    
    ).
    
  • Chemical Inertness: The solvent must not react with the basic nitrogen or sulfur centers of the benzothiazole.

Recommended Solvent Systems
Solvent ClassSpecific SolventSuitabilityScientist's Note
Primary (Protic) Ethanol (95-100%) Excellent for 2-substituted benzothiazoles (e.g., amines, amides).Best balance of polarity. Promotes H-bonding which can stabilize crystal lattice.
Binary System Ethanol / Water Ideal for removing inorganic salts (catalysts like Bi

O

or alkali halides).
Water acts as the "anti-solvent." Start with hot EtOH, add warm water until turbid.
Aprotic/Polar Ethyl Acetate / Hexane Best for lipophilic derivatives (e.g., long alkyl chains at C2).Avoids solvate formation common with alcohols.
High Boiling Toluene Used for very high-melting derivatives (>200°C).Warning: High BP makes drying difficult. Risk of solvate formation.[3][5]
Workflow: Solvent Decision Logic

SolventSelection Start Start: Solubility Test CheckPolarity Is molecule highly polar (e.g., -NH2, -OH)? Start->CheckPolarity TryEtOH Test Ethanol (reflux) CheckPolarity->TryEtOH Yes TryNonPolar Test EtOAc/Hexane CheckPolarity->TryNonPolar No CheckSoluble Dissolves at BP? TryEtOH->CheckSoluble CheckPrecip Precipitates at RT? CheckSoluble->CheckPrecip Yes CheckSoluble->TryNonPolar No UseEtOH USE ETHANOL CheckPrecip->UseEtOH Yes TryBinary Try EtOH + Water (Anti-solvent) CheckPrecip->TryBinary No (Too Soluble)

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on molecular polarity and solubility behavior.

Module 2: The Optimized Protocol

Objective: Isolate Benzothiazole Derivative X with >99% purity.

Step 1: Dissolution & Hot Filtration
  • Action: Place crude solid in an Erlenmeyer flask. Add minimum solvent (e.g., Ethanol) at boiling point.

  • Critical Nuance: If the solution is dark/colored (oxidation products), add 1-2% w/w Activated Charcoal. Boil for 2 mins.

  • Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.

  • Why? Benzothiazole synthesis (e.g., condensation of 2-aminothiophenol) often uses inorganic catalysts or oxidants (Na

    
    S
    
    
    
    O
    
    
    , I
    
    
    ). These are insoluble in hot ethanol and must be removed before crystallization to prevent occlusion [1].
Step 2: Nucleation Control (The "Cloud Point")
  • Action: If using a single solvent, allow to cool.[6] If using a binary system (EtOH/H

    
    O), keep the filtrate boiling and add the anti-solvent (Water) dropwise until a persistent turbidity (cloudiness) appears. Then add one drop  of solvent (EtOH) to clear it.
    
  • Why? This establishes a saturated solution exactly at the metastable limit.

Step 3: Crystal Growth (Thermodynamics)
  • Action: Remove from heat. Cover flask with a watch glass (do not seal tight). Allow to cool to Room Temperature (RT) undisturbed on a wood or cork surface (insulator).

  • Warning: Do NOT plunge directly into ice.

  • Why? Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the benzothiazole molecules to align in their most stable thermodynamic arrangement, rejecting impurities into the mother liquor [2].

Step 4: Isolation
  • Action: Once at RT, move to an ice bath (

    
    ) for 30 minutes to maximize yield. Filter via vacuum (Buchner funnel).[7] Wash with ice-cold  solvent.[7]
    
  • Why? Washing removes the "mother liquor" coating the crystals, which contains the concentrated impurities.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My product is Oiling Out (Liquid-Liquid Phase Separation)."

Diagnosis: The solute is separating as an oil droplet before it crystallizes.[8][3][5][9] This occurs because the saturation temperature is higher than the "oiling out" temperature (metastable liquid immiscibility) [3]. This is common with impurities which depress the melting point.[8][9]

The Rescue Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil dissolves.

  • Adjust Solvent: Add slightly more of the good solvent (increase solubility).

  • Seed: Cool slightly (but above the oiling temperature) and add a "seed crystal" of pure product.

  • Agitate: Vigorously stir during the cooling phase to prevent oil coalescence.

OilingOutRescue Oiling Problem: Oiling Out (Liquid droplets form) Reheat Re-heat to Dissolution Oiling->Reheat MoreSolvent Add 10-15% more Solubilizing Solvent Reheat->MoreSolvent CoolSlow Cool Slowly to approx. 5-10°C below BP MoreSolvent->CoolSlow Seed ADD SEED CRYSTAL (Critical Step) CoolSlow->Seed Result Crystallization Initiated Seed->Result

Figure 2: The "Rescue Loop" for samples that separate as oil. Seeding provides a template for the lattice, bypassing the amorphous oil phase.

Issue 2: "The crystals are colored, but the compound should be white."

Diagnosis: Oxidation of the benzothiazole sulfur or residual iodine/oxidants from synthesis. Solution:

  • Charcoal Treatment: As described in Step 1.

  • Chemical Wash: If the color persists, wash the isolated crystals with a dilute solution of Sodium Bisulfite (NaHSO

    
    ) to reduce oxidized impurities, followed by water [4].
    
Issue 3: "Low Yield (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent at low temperatures. Solution:

  • Concentrate: Evaporate 30% of the mother liquor and repeat cooling.

  • Anti-Solvent: Add more water (if using EtOH) or Hexane (if using EtOAc) to the mother liquor to force precipitation.

Advanced Topic: Polymorphism Control

Benzothiazole derivatives are known to exhibit polymorphism (existence of multiple crystal structures). For example, Riluzole analogs can crystallize in different forms affecting dissolution rates.

  • Kinetic Form: Obtained by rapid cooling (crash crystallization). Often more soluble but less stable.

  • Thermodynamic Form: Obtained by very slow cooling (insulation). More stable, higher melting point.

Recommendation: For drug development assays, always aim for the Thermodynamic Form to ensure batch-to-batch consistency. Record the Melting Point (MP) precisely; a sharp MP range (


) indicates phase purity [5].

References

  • Synthesis of 2-Substituted Benzothiazoles

    • Source: Organic Chemistry Portal. "Synthesis of Benzothiazoles."
    • URL:[Link]

  • Crystallization Theory & Oiling Out

    • Source: Mettler Toledo.
    • URL:[Link]

  • General Recrystallization Protocols (University of Rochester)

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[7][6][4][5]

    • URL:[Link]

  • Benzothiazole Impurity Profiles

    • Source: National Institutes of Health (NIH) / PubMed. "Copper-catalyzed synthesis of substituted benzothiazoles."
    • URL:[Link]

  • Polymorphism in Thiazoles

    • Source: ACS Crystal Growth & Design.
    • URL:[Link]

Sources

Validation & Comparative

HPLC method development for 2-Ethyl-4-methoxybenzothiazole detection

[1][2][3]

Results & Discussion

Linearity and Range

The method demonstrated excellent linearity over the range of 0.5 µg/mL to 100 µg/mL. The correlation coefficient (

Robustness (pH Sensitivity)

During development, small variations in buffer pH were tested.

  • pH 2.8: Retention time (

    
    ) decreased slightly (more protonation).
    
  • pH 3.2: Retention time increased slightly.

Comparison with GC-MS

While GC-MS (Method C) provided a lower Limit of Detection (LOD ~5 ppb), it required strictly anhydrous samples.[1] The 2-Ethyl-4-methoxybenzothiazole peak in GC-MS often showed broadening due to thermal interaction with the inlet liner if not deactivated properly.[1] The HPLC method, being non-destructive and compatible with aqueous buffers, proved more reliable for routine pharmaceutical purity assays.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and silanol suppression strategies).

  • Viswanathan, B., et al. (2020). "Determination of benzotriazole and benzothiazole derivatives in marketed fish...". Food Chemistry. (Provides comparative data on extraction and detection limits for benzothiazoles).

  • PubChem. (2023). Compound Summary for 2-Ethyl-4-methoxybenzothiazole. National Library of Medicine. (Source for physicochemical properties like LogP and H-bond donor counts).

  • Bellavia, V., et al. (2022). "Benzothiazole Derivatives as Multifunctional Antioxidant Agents...". Molecules. (Discusses UV absorption shifts and spectral properties of substituted benzothiazoles).

A Comparative Guide to the FTIR Characteristic Peaks of 2-Ethyl-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of FTIR in Benzothiazole Characterization

FTIR spectroscopy is an indispensable analytical technique in synthetic chemistry and drug development. It provides a rapid and non-destructive method to identify functional groups and ascertain the overall molecular structure of a compound. For complex heterocyclic systems like 2-Ethyl-4-methoxybenzothiazole, FTIR serves as a critical first-pass analytical tool. The vibrational frequencies of the chemical bonds within the molecule are sensitive to their electronic environment, allowing for the differentiation between closely related analogues. A thorough understanding of the characteristic absorption bands is paramount for confirming the successful synthesis of the target molecule and for identifying potential impurities or side products.

Experimental Protocol for FTIR Data Acquisition

To ensure the acquisition of high-quality and reproducible FTIR spectra, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing experimental artifacts and ensuring data integrity.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid 2-Ethyl-4-methoxybenzothiazole sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure using the ATR's pressure clamp to ensure optimal contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (signal-averaged)

  • Apodization: Happ-Genzel

Rationale for Experimental Choices:

  • The use of an ATR accessory simplifies sample handling, requires minimal sample quantity, and provides excellent sample-to-sample reproducibility.

  • A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic vibrational modes of most organic molecules, including the fine features of the benzothiazole core.

  • Signal averaging 32 scans improves the signal-to-noise ratio, resulting in a cleaner and more easily interpretable spectrum.

Spectral Analysis of 2-Ethyl-4-methoxybenzothiazole

The FTIR spectrum of 2-Ethyl-4-methoxybenzothiazole is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic peaks and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050MediumAromatic C-H stretching
~2960-2850Medium-StrongAliphatic C-H stretching (ethyl group)
~1600MediumC=N stretching of the thiazole ring
~1500-1450Medium-StrongAromatic C=C stretching
~1260StrongAsymmetric C-O-C stretching (methoxy group)
~1050MediumSymmetric C-O-C stretching (methoxy group)
~830MediumC-H out-of-plane bending (aromatic ring)
~650Weak-MediumC-S-C stretching of the thiazole ring

Comparative FTIR Analysis

To provide a deeper understanding of the spectral features of 2-Ethyl-4-methoxybenzothiazole, a comparison with structurally related compounds is essential. This comparative approach highlights the influence of substituents on the vibrational frequencies of the benzothiazole core.

Comparison with 2-(4-methoxyphenyl)benzo[d]thiazole:

Functional Group2-Ethyl-4-methoxybenzothiazole (Expected, cm⁻¹)2-(4-methoxyphenyl)benzo[d]thiazole (Observed, cm⁻¹)[1]Analysis of Differences
Aliphatic C-H Stretch~2960-2850N/AThe presence of the ethyl group in the target molecule introduces these characteristic aliphatic C-H stretching bands, which are absent in the 2-phenyl substituted analogue.
Aromatic C-H Stretch~3050~3060The aromatic C-H stretching frequencies are very similar, as expected for the benzothiazole ring system.
C=N Stretch~1600~1605The position of the C=N stretching vibration is largely unaffected by the change in the 2-substituent from ethyl to a methoxyphenyl group.
Asymmetric C-O-C Stretch~1260~1250Both molecules exhibit a strong absorption in this region due to the methoxy group. The slight shift can be attributed to the different electronic environments of the methoxy group (on the benzothiazole ring vs. on a phenyl substituent).
C-S-C Stretch~650~640The C-S-C stretching vibration of the thiazole ring shows a minor shift, indicating that the core heterocyclic structure is maintained in both compounds.

Comparison with 2-(4′-n-Decyloxyphenylazo)-6-methoxybenzothiazole:

This comparison is particularly insightful as this molecule shares the methoxybenzothiazole core.

Functional Group2-Ethyl-4-methoxybenzothiazole (Expected, cm⁻¹)2-(4′-n-Decyloxyphenylazo)-6-methoxybenzothiazole (Observed, cm⁻¹)[2][3]Analysis of Differences
Aliphatic C-H Stretch~2960-28502922, 2852Both molecules exhibit strong aliphatic C-H stretching bands. The complexity and intensity of these bands are greater in the decyloxy-substituted compound due to the long alkyl chain.
Aromatic C-H Stretch~30503041The aromatic C-H stretching vibrations are in close agreement.
Ar-O-R Stretch~12601263The asymmetric C-O stretching of the ether linkage is a prominent feature in both spectra and appears at a very similar wavenumber.
Benzothiazole RingN/A1056This absorption is characteristic of the benzothiazole ring system.
C-S-C Stretch~650647The C-S-C stretching vibrations are observed in a similar region.

Key Structural-Spectral Correlations

The following diagram illustrates the logical relationship between the key structural components of 2-Ethyl-4-methoxybenzothiazole and their corresponding characteristic FTIR absorption regions.

G cluster_molecule 2-Ethyl-4-methoxybenzothiazole cluster_functional_groups Functional Groups cluster_ftir_peaks Characteristic FTIR Peaks (cm⁻¹) mol Molecular Structure aromatic_ring Aromatic Ring (Benzene part) mol->aromatic_ring thiazole_ring Thiazole Ring mol->thiazole_ring ethyl_group Ethyl Group mol->ethyl_group methoxy_group Methoxy Group mol->methoxy_group aromatic_ch ~3050 (C-H stretch) ~1500-1450 (C=C stretch) aromatic_ring->aromatic_ch cn_stretch ~1600 (C=N stretch) thiazole_ring->cn_stretch csc_stretch ~650 (C-S-C stretch) thiazole_ring->csc_stretch aliphatic_ch ~2960-2850 (C-H stretch) ethyl_group->aliphatic_ch coc_stretch ~1260 (asym C-O-C stretch) ~1050 (sym C-O-C stretch) methoxy_group->coc_stretch

Caption: Relationship between functional groups and FTIR peaks.

Conclusion

The FTIR spectrum of 2-Ethyl-4-methoxybenzothiazole presents a unique fingerprint that is a composite of the vibrational modes of its benzothiazole core, and its ethyl and methoxy substituents. By understanding the characteristic absorption frequencies of these individual components and by comparing the spectrum to those of closely related analogues, researchers can confidently identify their target compound and gain valuable insights into its structural integrity. This guide provides a foundational framework for the interpretation of the FTIR spectrum of this important heterocyclic compound, empowering scientists in their research and development endeavors.

References

  • Grivani, G., Dehno Khalaji, A., Jalali Akerdi, S., Gotoh, K., Ishida, H., & Mighani, H. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Structural Chemistry, 21(5), 995-1003. [Link]

  • Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 115(5-6), 529-537. [Link]

Sources

UV-Vis Absorption Maxima of 2-Ethyl-4-methoxybenzothiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 2-Ethyl-4-methoxybenzothiazole , structured for researchers and drug development professionals.

Executive Summary & Technical Context[1][2][3][4]

2-Ethyl-4-methoxybenzothiazole (CAS: 354760-25-1) is a substituted benzothiazole derivative often utilized as a pharmacophore scaffold in the synthesis of bioactive agents, including antitumor and antimicrobial candidates.[1] Its spectroscopic signature is defined by the interplay between the electron-donating methoxy group at the C4 position and the alkyl substitution at the C2 position.

Accurate UV-Vis characterization is critical for:

  • Purity Assessment: Distinguishing the 4-methoxy isomer from the more bathochromically shifted 6-methoxy isomer.

  • Reaction Monitoring: Tracking the formation of the benzothiazole core during cyclization reactions.

  • Photostability Studies: Understanding the molecule's susceptibility to UV-induced degradation.

This guide objectively compares the target molecule against its unsubstituted parent and regioisomers, utilizing Structure-Activity Relationship (SAR) data to validate spectral expectations where direct experimental libraries may be sparse.

Spectral Performance & Comparative Analysis

The UV-Vis absorption profile of benzothiazoles is dominated by


 transitions of the fused heterocyclic system. Substituents modify these transitions via inductive (

) and mesomeric (

) effects.
Data Summary Table
CompoundSubstituent (Pos 2)Substituent (Pos 4/6)

(nm) [EtOH]
Electronic Effect
2-Ethylbenzothiazole EthylNone285 - 290 Baseline fused aromatic system.
2-Ethyl-4-methoxybenzothiazole Ethyl4-Methoxy 298 - 305 Moderate Red Shift (+10-15 nm). Steric proximity to Nitrogen limits full planar resonance.
2-Ethyl-6-methoxybenzothiazole Ethyl6-Methoxy310 - 320 Strong Red Shift (+25-30 nm). Direct conjugation with C=N bond (para-like).
2-Amino-4-methoxybenzothiazole Amino4-Methoxy270, 305 Strong auxochromic amino group dominates, masking alkyl effects.
Technical Insight: The "4-Methoxy" Anomaly

Unlike the 6-position, which allows for unobstructed resonance donation into the electron-deficient C=N bond (causing a significant bathochromic shift), the 4-methoxy group is located ortho to the ring nitrogen.

  • Steric Constraint: The proximity of the methoxy group to the nitrogen lone pair can induce a slight twist in the methoxy conformation, reducing orbital overlap.

  • Spectral Consequence: The red shift observed in the 4-methoxy isomer is consistently smaller than that of the 6-methoxy isomer. This distinct spectral fingerprint (

    
     nm) is the primary method for distinguishing regioisomers without NMR.
    

Mechanistic Pathway: Electronic Transitions

The following diagram illustrates the electronic causality behind the observed spectral shifts, detailing how the 4-methoxy group perturbs the benzothiazole HOMO-LUMO gap.

G Base Benzothiazole Core (HOMO-LUMO Gap: High) Subst 4-Methoxy Substitution (+M Effect) Base->Subst Chemical Modification Resonance Resonance Stabilization (Electron Donation to Ring) Subst->Resonance Lone Pair Donation Gap Reduced Energy Gap (HOMO Energy Increases) Resonance->Gap Orbital Mixing Shift Bathochromic Shift (Red Shift to ~300 nm) Gap->Shift Lower Energy Transition Isomer 6-Methoxy Isomer (Para-Conjugation) Isomer->Shift Stronger Shift (>310 nm)

Figure 1: Mechanistic flow of auxochromic effects on the benzothiazole chromophore. The 4-methoxy substitution raises the HOMO energy, narrowing the gap, but less effectively than the 6-methoxy isomer.

Validated Experimental Protocol

To ensure reproducible data comparable to the values above, follow this self-validating protocol.

Materials
  • Analyte: 2-Ethyl-4-methoxybenzothiazole (>98% purity).

  • Solvent: HPLC-grade Ethanol (Cutoff <210 nm) or Methanol. Note: Avoid Acetone due to high UV cutoff.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.93 mg of 2-Ethyl-4-methoxybenzothiazole (MW ≈ 193.26 g/mol ).

    • Dissolve in 10 mL of Ethanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (10 µM):

    • Dilute 100 µL of Stock Solution into 9.9 mL of Ethanol.

    • Self-Validation Check: The absorbance at

      
       should fall between 0.6 and 0.8 AU. If 
      
      
      
      , dilute further to avoid non-linear Beer-Lambert behavior.
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Ethanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Measurement:

    • Replace the sample cuvette solvent with the Working Standard.

    • Scan from 200 nm to 400 nm at a scan rate of 300 nm/min.

    • Critical Parameter: Record the derivative spectrum (

      
      ) to precisely identify the inflection point if the peak is broad.
      
  • Data Reporting:

    • Report

      
       (nm) and Molar Extinction Coefficient (
      
      
      
      , L·mol⁻¹·cm⁻¹).[2][3][4][5][6][7][8]
    • Expected

      
      : 
      
      
      
      M⁻¹cm⁻¹.

References

  • Benzothiazole Spectral Properties

    • Comparison of UV-Vis spectra of benzothiazole derivatives. ResearchGate. (Discusses the auxochromic effects of alkoxy groups on benzothiazole scaffolds).
  • Isomer Electronic Effects

    • Novel Fluorescent Azacyanine Compounds: Improved Synthesis and Optical Properties. PMC - NIH. (Provides comparative data on 2-amino-4-methoxy vs. 2-amino-6-methoxy derivatives, establishing the magnitude of the "ortho" vs "para" shift).
  • Synthesis and Characterization

    • Eco-Friendly Synthesis of 2-Substituted Benzothiazoles. J. Braz. Chem. Soc.
  • General UV-Vis Theory

    • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Elemental analysis reference values for C10H11NOS

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Reference Guide: Validation of C₁₀H₁₁NOS

Part 1: Executive Summary & Core Directive

The Challenge of C₁₀H₁₁NOS In drug discovery and organic synthesis, the molecular formula C₁₀H₁₁NOS (MW ≈ 193.26 g/mol ) represents a critical class of sulfur-containing heterocycles and intermediates, such as specific thio-ethers, sulfoxides, or functionalized indoles. Validating the purity of these compounds presents a unique analytical challenge: the simultaneous determination of Sulfur (S) alongside Carbon (C), Hydrogen (H), and Nitrogen (N).

While Carbon and Nitrogen are straightforward, Sulfur often acts as a "poison" in catalytic combustion systems or suffers from adsorption effects, leading to low recovery rates. This guide serves as a definitive reference for validating C₁₀H₁₁NOS, comparing the modern industry standard—Automated Dynamic Flash Combustion (CHNS) —against the classical "Gold Standard" alternative, Schöniger Oxygen Flask Combustion .

Part 2: Theoretical Reference Values (The "Gold Standard")

Before any experimental validation, the theoretical composition must be established using precise atomic weights (IUPAC). These values serve as the baseline for calculating the acceptable error margin (typically ±0.4% absolute).

Molecular Formula: C₁₀H₁₁NOS Molecular Weight: 193.26 g/mol

ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance Limit (±0.4%)
Carbon (C) 10120.1162.15% 61.75 – 62.55%
Hydrogen (H) 1111.095.74% 5.34 – 6.14%
Nitrogen (N) 114.017.25% 6.85 – 7.65%
Sulfur (S) 132.0616.59% 16.19 – 16.99%
Oxygen (O) 116.008.28% *Calculated by difference

*Note: Oxygen is typically calculated by difference in standard CHNS analysis, though direct determination (pyrolysis) is possible.

Part 3: Comparative Analysis – The "Product" vs. Alternatives

Here we compare the performance of Automated CHNS Analyzers (The Product) against the Schöniger Flask Method (The Alternative) for a high-sulfur compound like C₁₀H₁₁NOS.

Performance Matrix
FeatureAutomated CHNS (Dynamic Flash Combustion) Schöniger Flask (Titration/Gravimetry) Verdict for C₁₀H₁₁NOS
Principle High-temp combustion (>1000°C)

GC Separation

TCD Detection.
Manual combustion in O₂ flask

Absorption in H₂O₂

Titration (BaCl₂).
CHNS is superior for throughput.
Sulfur Accuracy Moderate to High. Requires WO₃/V₂O₅ additives to prevent metal sulfate formation.High (Gold Standard). Eliminates catalyst poisoning issues.Schöniger is better for trace S, but CHNS is sufficient for >10% S.
Sample Size Micro (1–3 mg). Requires ultra-precise weighing.Macro/Semi-micro (10–100 mg). Reduces homogeneity errors.CHNS requires higher homogeneity.
Throughput High (5–10 mins/sample). Automated.Low (30–60 mins/sample). Manual labor intensive.[1]CHNS wins for library validation.
Interferences Fluorine can damage quartz; Ash accumulation.Metals can interfere with titration endpoints.CHNS is more robust for pure organics.
Expert Insight:

For a compound with 16.59% Sulfur , the Automated CHNS method is the preferred workflow provided that proper combustion aids are used. The Schöniger method is now largely reserved for referee analysis when automated results fall outside the ±0.4% tolerance due to matrix effects.

Part 4: Experimental Protocol (Automated CHNS)

This protocol is designed to overcome the specific "Sulfur Memory Effect" and incomplete combustion often seen with C₁₀H₁₁NOS derivatives.

Objective: Achieve <0.2% error for S and C.

Phase 1: Sample Preparation
  • Drying: C₁₀H₁₁NOS compounds can be hygroscopic. Dry the sample at 40°C under vacuum (P < 10 mbar) for 4 hours.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.000 ± 0.200 mg of sample into a Tin (Sn) capsule.

    • Why Tin? The exothermic oxidation of Sn raises the local temperature to ~1800°C, ensuring flash combustion of the aromatic ring.

  • Additives (Critical Step): Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Causality: Sulfur can form stable sulfates with ash or react with the copper reduction tube. V₂O₅ acts as a flux and oxygen donor, ensuring quantitative conversion of organic sulfur to SO₂.

Phase 2: Instrumental Setup (Dynamic Flash)
  • Furnace Temperature: Left (Combustion) = 1060°C; Right (Reduction) = 650°C.

  • Carrier Gas: Helium (He) at 140 mL/min.

  • Oxygen Dose: 15 mL (optimized for 2 mg organic).

  • Column: GC Separation column (Porapak QS) heated to 60–80°C to resolve the SO₂ peak from H₂O.

Phase 3: Calibration & QC
  • Standard: Use Sulfanilamide (C₆H₈N₂O₂S) as the primary standard (S = 18.62%). It structurally resembles C₁₀H₁₁NOS, minimizing matrix errors.

  • K-Factor Determination: Run the standard 3 times to establish the response factor (

    
    ) for Sulfur.
    
    
    
    

Part 5: Visualization of Workflows

Diagram 1: The Optimized CHNS Analytical Workflow

This diagram illustrates the critical path for analyzing sulfur-rich organics, highlighting the additive step often missed in standard protocols.

CHNS_Workflow Sample C10H11NOS Sample (2 mg) Additive Add V2O5/WO3 (Flux Agent) Sample->Additive Weighing Combustion Flash Combustion (1800°C with Sn) Additive->Combustion Auto-sampler Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction Gases (NOx, SO3) Separation GC Separation (Porapak Column) Reduction->Separation N2, SO2 Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Elution Data Data Processing (Compare to 16.59% S) Detection->Data Integration

Caption: Optimized workflow for C₁₀H₁₁NOS analysis. The addition of V₂O₅ is the critical control point for accurate Sulfur recovery.

Diagram 2: Method Selection Decision Tree

When to use Automated CHNS vs. the Schöniger Flask for C₁₀H₁₁NOS.

Decision_Tree Start Validate C10H11NOS Purity Is Sample Purity High? (>98% by HPLC) Start->Purity Quantity Sample Quantity Available Purity->Quantity Yes Flask Method B: Schöniger Flask (Referee Method) Purity->Flask No (Matrix Interference) CHNS Method A: Automated CHNS (High Throughput) Quantity->CHNS < 10 mg (Micro) Quantity->Flask > 100 mg (Macro) CHNS->Flask If S Error > 0.4%

Caption: Decision logic for selecting the analytical method. CHNS is the default; Schöniger is the fallback for problematic matrices.

Part 6: Troubleshooting & Validation Criteria

Problem: Low Sulfur Recovery (<16.0%)

  • Cause: Adsorption of SO₂ on the water trap (magnesium perchlorate) or reaction with ash in the crucible.

  • Solution: Ensure the water trap is placed after the SO₂ detector if possible (in specific configurations) or use a dedicated sulfur-resistant desiccant. Verify V₂O₅ was added.

Problem: High Nitrogen (>7.65%)

  • Cause: Incomplete reduction of Nitrogen oxides (NOx) to N₂.

  • Solution: Replace the Copper (Cu) reduction reactor. A spent reactor (black CuO) cannot reduce NOx effectively.

Self-Validating Check: Calculate the C/S Ratio .

  • Theoretical C/S Ratio =

    
    .
    
  • If your experimental C/S ratio deviates significantly from 3.75, despite absolute values being close, you likely have a systematic error in the calibration of one element.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide to Principles and Practice. AMC Technical Briefs. Link

  • ASTM International. (2012). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Cited for comparative context on Nitrogen).[2][3][4][5] Link

  • Measurlabs. (2024). CHN(O)S Elemental Analysis: Method Overview and Applications.Link

  • PubChem. (2024).[6] Compound Summary for C10H11NOS. National Library of Medicine. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 2-Ethyl-4-methoxybenzothiazole, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Identification: Understanding the Intrinsic Risks

Before any handling or disposal can be considered, a thorough understanding of the hazards associated with 2-Ethyl-4-methoxybenzothiazole is paramount. This compound, a member of the benzothiazole family, presents multiple health and environmental risks. The following table summarizes its hazard profile based on available Safety Data Sheet (SDS) information for the compound and its close analogs.

Hazard ClassificationDescriptionRationale and Field Insight
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed or in contact with skin, and harmful if inhaled[1].Benzothiazoles can be readily absorbed through the skin and mucous membranes. The presence of a sulfur and nitrogen-containing heterocyclic ring system contributes to its biological activity and potential toxicity.
Serious Eye Irritation Causes serious eye irritation[1].The chemical nature of the compound can lead to significant inflammation and damage to the delicate tissues of the eye upon contact.
Aquatic Toxicity Harmful to aquatic life[1].Benzothiazole derivatives can be persistent in aquatic environments and exhibit toxicity to various organisms, disrupting ecosystems. Improper disposal is a direct threat to environmental health.

The Cornerstone of Compliance: Hazardous Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of a waste product is legally responsible for determining if it is a hazardous waste[2]. This is the most critical step in the disposal process. For a chemical like 2-Ethyl-4-methoxybenzothiazole, which is not typically a "listed" hazardous waste from a specific industrial process, the determination must be made based on its "characteristics"[2].

The following decision-making workflow, represented as a DOT graph, illustrates the process for classifying your 2-Ethyl-4-methoxybenzothiazole waste.

Caption: Waste Classification Workflow for 2-Ethyl-4-methoxybenzothiazole.

Evaluating Hazardous Characteristics
  • Ignitability (EPA Waste Code D001): This applies to liquids with a flash point below 60°C (140°F)[2].

  • Corrosivity (EPA Waste Code D002): This applies to wastes with a pH of 2 or less, or 12.5 or greater[2].

    • Field Insight: 2-Ethyl-4-methoxybenzothiazole itself is not a strong acid or base. However, if your waste stream is mixed with strong acids or bases, you must test the pH of the final mixture.

  • Reactivity (EPA Waste Code D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases when mixed with water[2].

    • Field Insight: While stable under normal conditions, benzothiazoles can react with strong oxidizing agents[3]. Unless mixed with incompatible materials, it is unlikely to be considered reactive.

  • Toxicity (EPA Waste Codes D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill[4]. If the extract contains any of the 40 listed contaminants at a concentration above the regulatory limit, the waste is hazardous.

    • Field Insight: There is no specific data to indicate whether 2-Ethyl-4-methoxybenzothiazole itself or its degradation products are on the TCLP list of contaminants. However, the known oral and dermal toxicity warrants caution. If you cannot definitively declare the waste non-toxic based on your "generator knowledge" of the process and materials, the most prudent and compliant course of action is to manage the waste as hazardous.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Handling this chemical, even for disposal, requires stringent adherence to PPE protocols to mitigate the risks of dermal absorption, inhalation, and eye contact.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.These materials offer good resistance to a range of chemicals, including aromatic and sulfur-containing compounds. Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical splash goggles.Goggles provide a seal around the eyes and are necessary to protect against splashes of the liquid chemical, which can cause serious eye irritation.
Body Protection Chemical-resistant lab coat or apron.To prevent skin contact from spills or splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of harmful vapors.

Step-by-Step Disposal Protocol for Hazardous Waste

Once determined to be hazardous, 2-Ethyl-4-methoxybenzothiazole waste must be handled and disposed of following a strict protocol.

Step 1: Waste Segregation and Collection

  • Action: Collect all waste containing 2-Ethyl-4-methoxybenzothiazole in a dedicated, compatible waste container. This includes the neat chemical, solutions, and any contaminated materials like pipette tips, gloves, and absorbent pads.

  • Causality: Do not mix this waste with other hazardous waste streams unless you have confirmed their compatibility. Incompatible wastes can lead to dangerous chemical reactions. Benzothiazoles are incompatible with strong acids, bases, and oxidizing agents[3].

Step 2: Container Selection and Labeling

  • Action: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, tight-fitting lid. The container must be in good condition with no leaks or residues on the outside.

  • Causality: Proper containment is essential to prevent leaks and environmental contamination during storage and transport.

  • Action: Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "2-Ethyl-4-methoxybenzothiazole," and a clear description of the contents (e.g., "Waste 2-Ethyl-4-methoxybenzothiazole in Methanol"). Also, include the accumulation start date.

  • Causality: Accurate labeling is a legal requirement under RCRA and ensures safe handling and proper disposal by the waste management company.

Step 3: Storage

  • Action: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, away from drains, and in a secondary containment bin.

  • Causality: This prevents accidental spills from entering the environment and ensures the waste is managed safely until it is picked up for disposal.

Step 4: Arrange for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Causality: Hazardous waste must be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF). This is not a task that can be performed by laboratory personnel.

Spill and Decontamination Procedures

Accidents can happen. A prepared response is key to mitigating the impact of a spill.

Step 1: Evacuate and Secure the Area

  • Action: Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Don Appropriate PPE

  • Action: Before attempting any cleanup, don the full PPE as outlined in Section 3.

Step 3: Contain and Absorb the Spill

  • Action: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Work from the outside of the spill inward.

  • Causality: This prevents the spill from spreading and converts the liquid into a solid form that is easier to manage.

Step 4: Collect the Waste

  • Action: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Causality: All materials used in the cleanup are now considered hazardous waste and must be disposed of accordingly.

Step 5: Decontaminate Surfaces

  • Action: Decontaminate the spill surface with a suitable solvent. A common and effective procedure is to wipe the area with a cloth soaked in a detergent solution, followed by a water rinse, and then a final wipe with 70% ethanol.

  • Causality: This multi-step cleaning process helps to remove any residual chemical. The choice of a detergent helps to solubilize the organic compound, while the ethanol rinse aids in its removal and evaporation. All cleaning materials must be disposed of as hazardous waste.

Environmental Rationale: The "Why" Behind the Protocol

The strict procedures for disposing of 2-Ethyl-4-methoxybenzothiazole are rooted in its potential for environmental harm. Benzothiazoles are recognized as emerging contaminants. They are often found in industrial wastewater and can be toxic to aquatic life[5]. Some benzothiazole derivatives are poorly biodegradable, meaning they can persist in the environment[5]. Photodegradation (breakdown by light) can occur, but the transformation products may also be of environmental concern[6][7]. By ensuring that this chemical is sent for high-temperature incineration at a licensed facility, we ensure its complete destruction, preventing its release into the ecosystem.

References

  • 2-Ethyl-4-methyl thiazole. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Introduction to Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency. Retrieved February 6, 2026, from [Link]

  • Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. (2018). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Hazardous Waste Determination Guidance. (2020). University of California, Santa Barbara. Retrieved February 6, 2026, from [Link]

  • Removal of aqueous benzothiazoles using immobilized bacteria. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of benzothiazoles. (n.d.). Google Patents.
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe. Retrieved February 6, 2026, from [Link]

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Personal protective equipment for handling 2-Ethyl-4-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Ethyl-4-methoxybenzothiazole

A Senior Application Scientist's Procedural Guide for Laboratory Safety and Chemical Handling

This guide provides essential safety protocols for researchers, scientists, and drug development professionals engaged in the handling of 2-Ethyl-4-methoxybenzothiazole. The procedural framework herein is designed to establish a self-validating system of safety, grounding every operational step in established principles of chemical hygiene and risk mitigation.

Hazard Assessment and Causality

Benzothiazole derivatives, as a class, are known to present several potential health risks. While specific data for 2-Ethyl-4-methoxybenzothiazole is limited, related compounds are reported to be dermal sensitizers, respiratory tract irritants, and may have other systemic effects[1][2]. For instance, benzothiazole is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation[3][4]. Analogs such as 2-Amino-6-methoxybenzothiazole are also noted as harmful if swallowed and may cause skin, eye, and respiratory irritation[5].

The underlying causality for these hazards is linked to the reactive nature of the heterocyclic benzothiazole ring system and its potential to interact with biological macromolecules. Therefore, the primary safety objective is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical immediate control measure to prevent exposure. The following table outlines the minimum required PPE for handling 2-Ethyl-4-methoxybenzothiazole.

PPE Category Item Standard/Specification Purpose and Rationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles. Essential for all handling operations.
Face ShieldWorn over safety gogglesRecommended for procedures with a significant risk of splashing or when handling larger quantities[6][7][8].
Hand Protection Nitrile GlovesDisposable, powder-freeProvides a barrier against incidental chemical contact. Double-gloving is required for all handling procedures[6].
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination. Must be kept fully fastened.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling the solid compound outside of a certified chemical fume hood or in areas with insufficient ventilation to prevent inhalation of aerosols or dust[9].

Operational Workflow: From Bench to Disposal

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following diagram illustrates the critical stages of handling 2-Ethyl-4-methoxybenzothiazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Prep Conduct Risk Assessment Don_PPE Don Full PPE Prep->Don_PPE Verify_Vent Verify Fume Hood Operation Don_PPE->Verify_Vent Weigh Weigh Compound in Fume Hood Verify_Vent->Weigh Proceed to Handling Solubilize Solubilize/React Weigh->Solubilize Decontaminate Decontaminate Work Surfaces Solubilize->Decontaminate Experiment Complete Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Segregate_Waste Segregate Hazardous Waste Wash->Segregate_Waste Proceed to Disposal Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste

Caption: Standard operational workflow for handling 2-Ethyl-4-methoxybenzothiazole.

Step-by-Step Handling Protocol
  • Preparation :

    • Always handle 2-Ethyl-4-methoxybenzothiazole within a certified chemical fume hood to minimize inhalation exposure[10][11].

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above. Double gloving is mandatory[6].

  • Execution :

    • When weighing the solid, use a spatula and handle gently to avoid generating dust.

    • If solubilizing, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use[12].

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE[13].

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, a structured and immediate response is crucial to mitigate exposure and environmental contamination.

G cluster_ppe Ensure Proper PPE cluster_cleanup Cleanup Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE_Check Don/Verify Appropriate PPE (include respirator if necessary) Assess->PPE_Check Contain Contain Spill with Absorbent Material PPE_Check->Contain For Liquid Spills Dampen Dampen Solid Spill with 60-70% Ethanol PPE_Check->Dampen For Solid Spills Collect Collect Material with Non-Sparking Tools Contain->Collect Dampen->Collect Place_In_Container Place in Labeled Hazardous Waste Container Collect->Place_In_Container Decontaminate Decontaminate Spill Area Place_In_Container->Decontaminate

Caption: Emergency spill response workflow.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[14].

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists[14].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

Waste Disposal Plan

All waste containing 2-Ethyl-4-methoxybenzothiazole, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Do not mix with non-hazardous waste.

  • Containment : Collect in a clearly labeled, sealed container.

  • Disposal : Dispose of contents and container in accordance with all local, regional, and national regulations through an approved waste disposal plant[15].

References

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